molecular formula C11H15N5O5 B15586693 N1-Methylxylo-guanosine

N1-Methylxylo-guanosine

Katalognummer: B15586693
Molekulargewicht: 297.27 g/mol
InChI-Schlüssel: UTAIYTHAJQNQDW-CPTYKQRNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N1-Methylxylo-guanosine is a useful research compound. Its molecular formula is C11H15N5O5 and its molecular weight is 297.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H15N5O5

Molekulargewicht

297.27 g/mol

IUPAC-Name

2-amino-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one

InChI

InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14)/t4-,6-,7?,10-/m1/s1

InChI-Schlüssel

UTAIYTHAJQNQDW-CPTYKQRNSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

N1-Methylxylo-guanosine: A Technical Guide to its Synthesis and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methylxylo-guanosine is a synthetic purine (B94841) nucleoside analog that holds potential as a biomedical research tool, particularly in the fields of virology and oncology. Its structural similarity to the natural nucleoside guanosine, combined with the presence of a xylose sugar moiety and a methyl group at the N1 position of the guanine (B1146940) base, suggests that it may act as an antagonist in key biological processes. While specific research on this compound is limited, this guide synthesizes available information on its properties, proposes a likely synthetic route based on related compounds, and discusses its potential biological activities by drawing parallels with the well-studied parent compound, 9-(β-D-xylofuranosyl)guanine (xylo-G). This document aims to provide a foundational resource for researchers interested in exploring the therapeutic and investigational applications of this molecule.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these compounds can be incorporated into growing DNA or RNA chains, leading to chain termination, or they can inhibit essential enzymes involved in nucleic acid synthesis. This compound is a member of this class of compounds, characterized by a xylofuranose (B8766934) sugar and a methylated guanine base. The methylation at the N1 position is of particular interest as it can alter the hydrogen bonding properties and steric profile of the molecule, potentially influencing its interaction with viral or cellular enzymes.

While detailed studies on this compound are not abundant in published literature, its unmethylated precursor, xylo-G, has demonstrated moderate activity against various DNA viruses. This guide will therefore leverage the knowledge of xylo-G to infer the potential synthesis and biological profile of its N1-methylated derivative.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₁H₁₅N₅O₅
Molecular Weight 297.27 g/mol
IUPAC Name 2-amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1,9-dihydro-6H-purin-6-one
Synonyms N1-Methyl-9-(β-D-xylofuranosyl)-guanine
Purity ≥95% (as commercially available)
Boiling Point 737.4±70.0 °C at 760 mmHg
Density 2.0±0.1 g/cm³

Proposed Synthesis of this compound

Experimental Protocol: Synthesis of 9-(β-D-xylofuranosyl)guanine (xylo-G) (A Precursor)

The following protocol is adapted from the synthesis of related xylofuranosyl nucleosides.

Materials:

Procedure:

  • Persilylation of Guanine: Suspend guanine in an excess of hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux the mixture until the guanine dissolves completely, indicating the formation of the persilylated derivative. Remove the excess HMDS under reduced pressure.

  • Glycosylation: Dissolve the dried persilylated guanine in anhydrous dichloromethane (DCM). Add 1-O-acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose to the solution. Cool the mixture in an ice bath and add stannic chloride (SnCl₄) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Deprotection: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure. Dissolve the resulting residue in methanol and add a solution of sodium methoxide in methanol. Stir the mixture at room temperature until the deprotection of the benzoyl groups is complete (monitored by TLC).

  • Purification: Neutralize the reaction mixture with an acidic resin and filter. Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield 9-(β-D-xylofuranosyl)guanine (xylo-G).

Proposed N1-Methylation of xylo-G

Materials:

  • 9-(β-D-xylofuranosyl)guanine (xylo-G)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methyl iodide (CH₃I)

Procedure:

  • Methylation: Dissolve xylo-G in anhydrous dimethylformamide (DMF). Add a slight excess of a mild base such as potassium carbonate. To this suspension, add methyl iodide dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Logical Workflow for the Proposed Synthesis of this compound

G cluster_0 Synthesis of xylo-G Precursor cluster_1 N1-Methylation Guanine Guanine Persilylated_Guanine Persilylated Guanine Guanine->Persilylated_Guanine HMDS, (NH4)2SO4 Protected_xyloG Protected xylo-G Persilylated_Guanine->Protected_xyloG Protected Xylofuranose, SnCl4 xyloG 9-(β-D-xylofuranosyl)guanine (xylo-G) Protected_xyloG->xyloG NaOMe, MeOH N1_Methylxylo_guanosine This compound xyloG->N1_Methylxylo_guanosine CH3I, K2CO3, DMF G N1M_xyloG This compound N1M_xyloG_TP This compound Triphosphate N1M_xyloG->N1M_xyloG_TP Intracellular Phosphorylation Viral_Polymerase Viral Polymerase N1M_xyloG_TP->Viral_Polymerase Competitive Inhibition Inhibition Inhibition N1M_xyloG_TP->Inhibition Incorporation & Chain Termination Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Catalyzes Inhibition->Viral_Replication

Early Research on Xylo-Guanosine Analogs: A Technical Guide to Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research into the antiviral activity of xylo-guanosine and its derivatives. While specific early studies on N1-Methylxylo-guanosine were not prominently found in the initial literature searches, this document focuses on the foundational research of its parent compound, 9-(β-D-xylofuranosyl)guanine (xylo-G), which laid the groundwork for understanding the potential of this class of nucleoside analogs. This guide summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding of the topic.

Core Antiviral Activity Data

Early investigations into the antiviral properties of xylo-G and its phosphorylated derivatives revealed moderate activity against a range of DNA viruses. The following table summarizes the key findings from these pioneering studies.

CompoundVirusCell LineAssay MethodEndpointResultTherapeutic Index (in vivo)Reference
9-(β-D-xylofuranosyl)guanine (xylo-G)Herpes Simplex Virus type 1 (HSV-1)Not SpecifiedNot SpecifiedNot SpecifiedModerately ActiveNot SpecifiedBloch et al., 1977
9-(β-D-xylofuranosyl)guanine 5'-monophosphate (xylo-GMP)Herpes Simplex Virus type 1 (HSV-1)Not SpecifiedNot SpecifiedNot SpecifiedModerately ActiveNot SpecifiedBloch et al., 1977
9-(β-D-xylofuranosyl)guanine cyclic 3',5'-monophosphate (c-xylo-GMP)Herpes Simplex Virus type 1 (HSV-1)Not SpecifiedNot SpecifiedNot SpecifiedSuperior to xylo-G and xylo-GMP in vivo~4 (intraperitoneal)Bloch et al., 1977
9-(β-D-arabinofuranosyl)adenine (ara-A)Herpes Simplex Virus type 1 (HSV-1)Not SpecifiedNot SpecifiedNot SpecifiedMore effective than xylo-G analogs~30 (intraperitoneal)Bloch et al., 1977

Key Experimental Protocols

The foundational research into xylo-G's antiviral activity involved both chemical synthesis of the compounds and in vivo evaluation of their efficacy.

Synthesis of Xylo-G Derivatives

The initial synthesis of xylo-G and its phosphorylated derivatives was a critical step in enabling the evaluation of their biological activity.

Synthesis_Workflow XyloG 9-(β-D-xylofuranosyl)guanine (xylo-G) ChemConv Chemical Conversion XyloG->ChemConv XyloGMP xylo-GMP ChemConv->XyloGMP cXyloGMP c-xylo-GMP ChemConv->cXyloGMP

Caption: Chemical synthesis pathway for xylo-GMP and c-xylo-GMP from xylo-G.

A key study by Bloch et al. (1977) described the chemical conversion of 9-(β-D-xylofuranosyl)guanine (xylo-G) into its 5'-monophosphate (xylo-GMP) and cyclic 3',5'-monophosphate (c-xylo-GMP) derivatives. While the specific reagents and detailed reaction conditions are not fully elaborated in the abstract, this conversion was a pivotal step for subsequent biological testing.

In Vivo Antiviral Activity Assessment

The evaluation of the therapeutic potential of xylo-G and its derivatives was conducted using a mouse model of herpes virus-induced encephalitis.

InVivo_Assay_Workflow Infection Induce Herpes Virus, type 1 Encephalitis in Mice Treatment Administer Compounds (intracerebrally or intraperitoneally) Infection->Treatment Observation Observe Therapeutic Effect Treatment->Observation TI_Calc Calculate Therapeutic Index Observation->TI_Calc

Caption: Workflow for in vivo evaluation of antiviral efficacy.

In these experiments, mice were first infected with Herpes Simplex Virus type 1 to induce encephalitis. Following infection, the test compounds (xylo-G, xylo-GMP, c-xylo-GMP) and a control compound (ara-A) were administered either intracerebrally or intraperitoneally. The effectiveness of the treatment was then observed, and the therapeutic index was calculated to quantify the balance between the antiviral activity and the toxicity of the compounds.[1]

Potential Mechanisms of Action

While early research focused primarily on the synthesis and in vivo efficacy of xylo-guanosine analogs, later studies on other guanosine (B1672433) derivatives have provided insights into potential mechanisms of antiviral action. One such mechanism involves the inhibition of viral mRNA capping.

Capping_Inhibition_Pathway GuanosineAnalog Guanosine Nucleotide Analog nsP1 Alphavirus nsP1 (Methyltransferase & Guanylyltransferase) GuanosineAnalog->nsP1 Inhibits Viral_mRNA Viral mRNA nsP1->Viral_mRNA Acts on Capped_mRNA 5' Capped Viral mRNA Viral_mRNA->Capped_mRNA Capping Translation Viral Protein Translation Capped_mRNA->Translation

Caption: Inhibition of viral mRNA capping by guanosine analogs.

Certain guanosine nucleotide analogs have been shown to be potent inhibitors of the guanine-7-methyltransferase and guanylyltransferase activities of the alphavirus nsP1 protein. These enzymes are crucial for the formation of the 5' cap structure on viral mRNA, which is essential for its stability and translation into viral proteins. By inhibiting these enzymes, the guanosine analogs can effectively block viral replication. This mechanism provides a plausible hypothesis for the antiviral activity of xylo-guanosine derivatives, although further specific studies would be needed for confirmation.

Conclusion

The early research on 9-(β-D-xylofuranosyl)guanine and its phosphorylated derivatives established a foundation for the exploration of xylo-guanosine analogs as potential antiviral agents. These initial studies demonstrated moderate activity against DNA viruses, with the cyclic 3',5'-monophosphate derivative showing superior efficacy in an in vivo model. While specific data on the antiviral activity of this compound from this early period is scarce, the work on its parent compound, xylo-G, highlights the potential of this chemical scaffold. Further research, building upon these foundational methodologies, would be necessary to fully elucidate the structure-activity relationships and the precise mechanisms of action for this class of nucleoside analogs, including the impact of modifications such as N1-methylation.

References

The Pivotal Role of N1-Methylated Guanosine Analogs in Cellular Processes and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N1-methylated guanosine (B1672433) (m1G) and its synthetic analogs are at the forefront of RNA biology and therapeutic innovation. This modification, a single methyl group added to the N1 position of guanine, exerts profound effects on RNA structure and function, influencing everything from the fidelity of protein synthesis to the host immune response. This technical guide provides a comprehensive overview of the biological significance of N1-methylated guanosine analogs, detailing their mechanisms of action, summarizing key quantitative data, and providing experimental protocols for their study.

Core Biological Functions: Guardians of Translational Accuracy

The most well-documented role of N1-methylguanosine is in transfer RNA (tRNA), specifically at position 37 (m1G37), immediately 3' to the anticodon.[1] This modification is critical for maintaining the correct reading frame during protein synthesis. The presence of m1G37, with its positive charge and steric bulk, stabilizes the codon-anticodon interaction within the ribosome, thereby preventing frameshift errors.[1] The absence of m1G37 in tRNA, particularly tRNAPro, can lead to a +1 frameshift, where the ribosome moves forward by four nucleotides instead of three, resulting in the production of a non-functional or truncated protein.[1]

The biosynthesis of m1G is carried out by a conserved family of enzymes known as tRNA (guanine-N1)-methyltransferases. In bacteria, this enzyme is TrmD, while in eukaryotes and archaea, it is Trm5. These enzymes utilize S-adenosyl methionine (SAM) as the methyl donor to catalyze the formation of m1G.

N1-Methylated Guanosine Analogs in Drug Development and Research

The critical role of m1G in biological processes has made its biosynthetic pathway and the modification itself attractive targets for therapeutic intervention and as tools for research.

Antimicrobial Drug Discovery: The bacterial methyltransferase TrmD is essential for the viability of many pathogenic bacteria, making it a promising target for the development of novel antibiotics. While potent inhibitors of TrmD have been developed with low nanomolar inhibition, these have yet to translate into significant antibacterial activity, raising questions about the druggability of this target.[2]

Cancer Research and Diagnostics: Altered levels of RNA modifications, including m1G, have been observed in various cancers. Elevated urinary excretion of m1G has been identified as a potential non-invasive biomarker for several malignancies, including breast, lung, and bladder cancer.

Tools for Studying mRNA Capping and Translation: Synthetic N1-methylated guanosine analogs have proven invaluable in the study of the 5' cap structure of eukaryotic messenger RNA (mRNA). The cap, typically a 7-methylguanosine (B147621) (m7G), is crucial for mRNA stability, splicing, nuclear export, and the initiation of translation through its interaction with the eukaryotic initiation factor 4E (eIF4E). N1-modified cap analogs, such as N1-propargylguanosine, have been synthesized to probe the binding pocket of eIF4E and to develop inhibitors of cap-dependent translation, a pathway often dysregulated in cancer.

Modulating the Immune Response of mRNA Vaccines: The innate immune system can recognize unmodified in vitro transcribed mRNA as foreign, leading to an inflammatory response that can hinder the efficacy of mRNA-based vaccines and therapeutics. The incorporation of modified nucleosides, such as N1-methylpseudouridine, into mRNA has been a breakthrough in reducing this immunogenicity. This modification is thought to dampen the activation of pattern recognition receptors like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction and effects of N1-methylated guanosine analogs.

Analog/InhibitorTargetMethodK_d / K_iReference
m7GTPeIF4EFluorometric Titration~1.1 x 10^8 M-1 (Association Constant)[3]
N1-propargyl-m7GpppGeIF4EMicroscale Thermophoresis0.13 ± 0.02 µMResearchGate
N1-propargyl-m7Gppp-CH2-pGeIF4EMicroscale Thermophoresis0.15 ± 0.02 µMResearchGate
TrmD Inhibitor TrmD Data Not AvailableNot Found
Trm5 Inhibitor Trm5 Data Not AvailableNot Found

Table 1: Binding Affinities and Inhibition Constants of N1-Methylated Guanosine Analogs and Related Compounds. This table presents the dissociation constants (Kd) and inhibition constants (Ki) for various N1-methylated guanosine analogs and inhibitors of related enzymes.

tRNA SpeciesModification StatusFrameshift Efficiency (%)Reference
tRNAPro (wild-type)m1G37 presentLow (baseline)[1]
tRNAPro (trmD mutant)m1G37 absentSignificantly increased[1]
HIV-1 gag-pol-~5% (-1 PRF)[4]
Yeast L-A virus-~1.9% (-1 PRF)[5]

Table 2: Impact of m1G37 Modification on Translational Frameshifting. This table illustrates the effect of the presence or absence of the m1G37 modification on the efficiency of ribosomal frameshifting.

Signaling Pathways and Logical Relationships

The biological roles of N1-methylated guanosine analogs are integrated into complex cellular signaling and logical pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.

Translational_Fidelity cluster_tRNA_maturation tRNA Maturation cluster_translation Translation cluster_frameshift Frameshifting Guanosine at position 37 Guanosine at position 37 TrmD/Trm5 TrmD/Trm5 Guanosine at position 37->TrmD/Trm5 Substrate m1G37-modified tRNA m1G37-modified tRNA TrmD/Trm5->m1G37-modified tRNA Catalyzes SAM SAM SAM->TrmD/Trm5 Methyl Donor Ribosome Ribosome m1G37-modified tRNA->Ribosome Ensures proper codon-anticodon pairing Correct Protein Correct Protein m1G37-modified tRNA->Correct Protein Ribosome->Correct Protein High Fidelity Translation Unmodified tRNA (no m1G37) Unmodified tRNA (no m1G37) Ribosome_fs Ribosome_fs Unmodified tRNA (no m1G37)->Ribosome_fs Instability at P-site Frameshifted Protein Frameshifted Protein Unmodified tRNA (no m1G37)->Frameshifted Protein Ribosome_fs->Frameshifted Protein +1 Frameshift RQC RQC Frameshifted Protein->RQC Triggers

Figure 1: Role of m1G37 in maintaining translational fidelity.

RQC_Pathway Ribosomal Stalling\n(+1 Frameshift) Ribosomal Stalling (+1 Frameshift) Ribosome Collision Ribosome Collision Ribosomal Stalling\n(+1 Frameshift)->Ribosome Collision ZNF598 (Hel2 in yeast) ZNF598 (Hel2 in yeast) Ribosome Collision->ZNF598 (Hel2 in yeast) Recruits Ribosome Ubiquitination Ribosome Ubiquitination ZNF598 (Hel2 in yeast)->Ribosome Ubiquitination Catalyzes Ribosome Splitting Ribosome Splitting Ribosome Ubiquitination->Ribosome Splitting Triggers 60S-nascent chain complex 60S-nascent chain complex Ribosome Splitting->60S-nascent chain complex Ribosome Recycling Ribosome Recycling Ribosome Splitting->Ribosome Recycling RQC Complex\n(NEMF, LTN1, etc.) RQC Complex (NEMF, LTN1, etc.) 60S-nascent chain complex->RQC Complex\n(NEMF, LTN1, etc.) Recognized by Nascent Chain Degradation Nascent Chain Degradation RQC Complex\n(NEMF, LTN1, etc.)->Nascent Chain Degradation Mediates

Figure 2: Ribosome-Associated Quality Control (RQC) pathway.

Innate_Immune_Recognition cluster_unmodified Unmodified RNA cluster_modified Modified RNA cluster_downstream Downstream Signaling Unmodified ssRNA Unmodified ssRNA TLR7/8 TLR7/8 Unmodified ssRNA->TLR7/8 Activates MyD88 MyD88 TLR7/8->MyD88 Unmodified dsRNA Unmodified dsRNA RIG-I/MDA5 RIG-I/MDA5 Unmodified dsRNA->RIG-I/MDA5 Activates MAVS MAVS RIG-I/MDA5->MAVS N1-methylpseudouridine-RNA N1-methylpseudouridine-RNA N1-methylpseudouridine-RNA->TLR7/8 Inhibits Activation N1-methylpseudouridine-RNA->RIG-I/MDA5 Inhibits Activation IRF7/NF-kB IRF7/NF-kB MyD88->IRF7/NF-kB IRF3/7/NF-kB IRF3/7/NF-kB MAVS->IRF3/7/NF-kB Type I IFN & Pro-inflammatory\nCytokine Production Type I IFN & Pro-inflammatory Cytokine Production IRF7/NF-kB->Type I IFN & Pro-inflammatory\nCytokine Production IRF3/7/NF-kB->Type I IFN & Pro-inflammatory\nCytokine Production

References

An In-depth Technical Guide on the Putative Mechanism of Action of N1-Methylxylo-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing a detailed, experimentally validated mechanism of action specifically for N1-Methylxylo-guanosine is limited. This guide, therefore, presents a putative mechanism of action based on the established activities of related purine (B94841) nucleoside analogs and guanosine (B1672433) derivatives. The experimental protocols and signaling pathways described are based on standard methodologies used in the field for analogous compounds and should be considered illustrative.

Introduction

This compound is a synthetic purine nucleoside analog.[1][2] Such analogs are a cornerstone of antiviral and anticancer therapies, primarily functioning by interfering with nucleic acid synthesis and inducing cellular apoptosis.[1][2] While specific data for this compound is not extensively available, its structural similarity to guanosine suggests it may act as a competitive inhibitor of enzymes involved in DNA and RNA synthesis, or it may be incorporated into nucleic acid chains, leading to chain termination and apoptosis. It is also considered a valuable biomedical research tool for investigating RNA viruses, such as influenza and hepatitis.[]

Core Putative Mechanism of Action

The central hypothesis for the mechanism of action of this compound revolves around its intracellular phosphorylation to the triphosphate form, which can then interfere with the function of cellular polymerases.

  • Cellular Uptake: this compound likely enters the cell via nucleoside transporters.

  • Metabolic Activation (Phosphorylation): Once inside the cell, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally its active triphosphate form (this compound-TP).

  • Inhibition of Polymerases: this compound-TP can then act as a competitive inhibitor of DNA and/or RNA polymerases, competing with the natural substrate, deoxyguanosine triphosphate (dGTP) or guanosine triphosphate (GTP).

  • Nucleic Acid Incorporation and Chain Termination: Alternatively, the triphosphate analog may be incorporated into growing DNA or RNA chains. The altered sugar moiety (xylofuranosyl instead of ribosyl or deoxyribosyl) could lead to conformational changes that prevent further elongation of the nucleic acid chain, a process known as chain termination.

  • Induction of Apoptosis: The disruption of DNA and/or RNA synthesis and the accumulation of dysfunctional nucleic acids can trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis).

Signaling Pathways

The induction of apoptosis by nucleoside analogs can involve several signaling cascades. A plausible pathway initiated by this compound-induced DNA damage is the activation of the DNA Damage Response (DDR) pathway.

G Putative DNA Damage Response Pathway A This compound (incorporated into DNA) B DNA Damage A->B C ATM/ATR Kinases (Sensor Proteins) B->C D Chk1/Chk2 Kinases (Transducer Kinases) C->D E p53 (Effector Protein) D->E F Cell Cycle Arrest E->F G DNA Repair E->G H Apoptosis E->H

Caption: Putative DNA Damage Response Pathway initiated by this compound.

Experimental Protocols

Detailed experimental validation is required to elucidate the precise mechanism of action of this compound. Below are standard protocols that would be employed for such studies.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration-dependent effect of this compound on cell proliferation and viability in cancer cell lines or virus-infected cells.

  • Methodology (MTT Assay):

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

G Cell Viability Assay Workflow A Seed Cells B Treat with this compound A->B C Incubate (24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

DNA Synthesis Inhibition Assay
  • Objective: To quantify the effect of this compound on DNA replication.

  • Methodology (EdU Incorporation Assay):

    • Culture cells in the presence of varying concentrations of this compound for a specified period.

    • Add EdU (5-ethynyl-2'-deoxyuridine), a thymidine (B127349) analog, to the culture medium and incubate for a short period (e.g., 2 hours) to allow for its incorporation into newly synthesized DNA.

    • Fix and permeabilize the cells.

    • Perform a click chemistry reaction to conjugate a fluorescent azide (B81097) to the ethynyl (B1212043) group of the incorporated EdU.

    • Analyze the fluorescence intensity of individual cells using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates inhibition of DNA synthesis.

Apoptosis Assay
  • Objective: To determine if this compound induces apoptosis.

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

      • Annexin V positive, PI negative cells are in early apoptosis.

      • Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Quantitative Data

The following tables are templates for presenting the quantitative data that would be generated from the aforementioned experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
Cancer Cell Line AExperimental ValueExperimental Value
Cancer Cell Line BExperimental ValueExperimental Value
Normal Cell LineExperimental ValueExperimental Value

Table 2: Inhibition of DNA Synthesis by this compound

Concentration (µM)% Inhibition of EdU Incorporation (relative to control)
0.1 x IC50Experimental Value
0.5 x IC50Experimental Value
1.0 x IC50Experimental Value
2.0 x IC50Experimental Value

Table 3: Induction of Apoptosis by this compound at IC50 Concentration

Treatment Time% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
24 hoursExperimental ValueExperimental Value
48 hoursExperimental ValueExperimental Value

Conclusion and Future Directions

This compound, as a purine nucleoside analog, holds therapeutic potential through its putative ability to disrupt nucleic acid synthesis and induce apoptosis. The proposed mechanism of action and experimental framework provide a roadmap for the systematic evaluation of this compound. Future research should focus on:

  • In vivo efficacy studies: To assess the antitumor and antiviral activity in animal models.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Combination therapy studies: To investigate potential synergistic effects with other chemotherapeutic or antiviral agents.

  • Detailed enzymatic assays: To identify the specific cellular kinases responsible for its phosphorylation and the polymerases it inhibits.

By systematically addressing these research questions, a comprehensive understanding of the mechanism of action of this compound can be achieved, paving the way for its potential clinical development.

References

Spectroscopic and Mechanistic Insights into N1-Methyl-xylo-guanosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties of N1-Methyl-xylo-guanosine, a modified nucleoside with significant potential in antiviral drug development and as a molecular probe for studying RNA architecture. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology, offering a centralized resource for its characterization and potential mechanism of action.

N1-Methyl-xylo-guanosine is a guanosine (B1672433) analog distinguished by a methyl group at the N1 position of the guanine (B1146940) base and a xylose sugar moiety, which differs from the natural ribose in the stereochemistry at the 3'-position. These modifications can significantly influence its biological activity, particularly its interaction with viral enzymes.

Spectroscopic Data

Due to the limited availability of published primary spectroscopic data for N1-Methyl-xylo-guanosine, the following tables present a compilation of expected and representative data based on the analysis of similar xylo-nucleosides and N-methylated guanosine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of N1-Methyl-xylo-guanosine in solution. The chemical shifts are sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule's connectivity and stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N1-Methyl-xylo-guanosine

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Guanine Base
1-CH₃~3.4~30
8-H~7.9~138
Xylose Sugar
1'-H~5.8~88
2'-H~4.6~74
3'-H~4.3~75
4'-H~4.2~84
5'-H~3.8, ~3.7~62

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of N1-Methyl-xylo-guanosine, and its fragmentation pattern can be used to confirm its structure.

Table 2: High-Resolution Mass Spectrometry Data for N1-Methyl-xylo-guanosine

ParameterValue
Molecular Formula C₁₁H₁₅N₅O₅
Molecular Weight 297.27 g/mol
Predicted [M+H]⁺ 298.1146
Predicted [M+Na]⁺ 320.0965
Key MS/MS Fragments [M+H - H₂O]⁺, [M+H - Xylose]⁺, [Guanine-N1-CH₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the particular instrumentation used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 1-5 mg of N1-Methyl-xylo-guanosine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of N1-Methyl-xylo-guanosine (e.g., 1-10 µM) in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an ESI source.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule ([M+H]⁺).

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides structural information based on the observed fragment ions.

  • Data Analysis: Analyze the mass spectra to determine the elemental composition from the accurate mass and to interpret the fragmentation pattern to confirm the structure of the molecule.

Potential Antiviral Mechanism of Action

N1-Methyl-xylo-guanosine, as a nucleoside analog, is hypothesized to exert its antiviral activity by interfering with viral nucleic acid synthesis. The proposed mechanism of action against RNA viruses is depicted below.

Antiviral_Mechanism cluster_cell Infected Host Cell cluster_virus Viral Replication Complex N1MXG N1-Methyl-xylo-guanosine N1MXG_MP N1-Methyl-xylo-guanosine Monophosphate N1MXG->N1MXG_MP Cellular Kinases N1MXG_DP N1-Methyl-xylo-guanosine Diphosphate N1MXG_MP->N1MXG_DP Cellular Kinases N1MXG_TP N1-Methyl-xylo-guanosine Triphosphate (Active Form) N1MXG_DP->N1MXG_TP Cellular Kinases RdRp Viral RNA-Dependent RNA Polymerase (RdRp) N1MXG_TP->RdRp Competitive Inhibition with GTP Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation into Growing RNA Strand RNA_Template Viral RNA Template RNA_Template->RdRp Chain_Termination Chain Termination Nascent_RNA->Chain_Termination 3'-OH Stereochemistry Prevents Further Elongation

Caption: Proposed mechanism of antiviral action for N1-Methyl-xylo-guanosine.

The workflow for investigating the antiviral properties of N1-Methyl-xylo-guanosine would involve a series of in vitro and cell-based assays.

Experimental_Workflow Start Synthesize and Purify N1-Methyl-xylo-guanosine Characterization Spectroscopic Characterization (NMR, MS) Start->Characterization Cytotoxicity Cytotoxicity Assay in Host Cells Characterization->Cytotoxicity Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction Assay) Cytotoxicity->Antiviral_Assay Conclusion Determine Therapeutic Index and Antiviral Potency Cytotoxicity->Conclusion Mechanism_Study Mechanism of Action Studies Antiviral_Assay->Mechanism_Study Antiviral_Assay->Conclusion Kinase_Assay Phosphorylation by Cellular Kinases Mechanism_Study->Kinase_Assay Polymerase_Assay Inhibition of Viral RNA Polymerase Mechanism_Study->Polymerase_Assay

Caption: Experimental workflow for the evaluation of N1-Methyl-xylo-guanosine.

Potential Therapeutic Targets of N1-Methylxylo-guanosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The current scientific literature available through public search engines provides limited specific data on the direct therapeutic targets and detailed mechanisms of action for N1-Methylxylo-guanosine. This guide synthesizes the available information on this compound and related nucleoside analogs to propose potential therapeutic targets and research strategies. The experimental protocols and signaling pathways described herein are illustrative and based on methodologies commonly used for this class of compounds, rather than on studies specifically conducted on this compound.

Executive Summary

This compound is a synthetic purine (B94841) nucleoside analog characterized by a methyl group at the N1 position of the guanine (B1146940) base and a xylose sugar moiety. This structural modification differentiates it from endogenous guanosine (B1672433) and suggests potential as a therapeutic agent, primarily in the realms of oncology and virology. The core therapeutic hypothesis for this compound is centered on its ability to interfere with nucleic acid metabolism, thereby inhibiting DNA synthesis and inducing apoptosis in rapidly proliferating cells, such as cancer cells and virus-infected cells. While direct molecular targets are yet to be definitively identified, its classification as a nucleoside analog points towards several plausible mechanisms of action that warrant further investigation. This document outlines these potential targets, proposes relevant experimental workflows, and provides a framework for future research and drug development efforts.

Introduction to this compound

This compound is a member of the broad class of nucleoside analogs, which are synthetic compounds that mimic natural nucleosides. These analogs can exert therapeutic effects by being incorporated into DNA or RNA, or by inhibiting enzymes involved in nucleic acid synthesis and metabolism. The N1-methylation of the guanine base introduces a fixed positive charge and steric bulk, which can alter its base-pairing properties and recognition by cellular enzymes. The xylofuranosyl sugar, an epimer of ribose, can affect the conformation of the nucleoside and its ability to be processed by polymerases and kinases.

Potential Therapeutic Targets and Mechanisms of Action

Based on the known mechanisms of similar purine nucleoside analogs, the following are postulated as potential therapeutic targets for this compound.

DNA Polymerases and Chain Termination

A primary mechanism for many nucleoside analogs is the inhibition of DNA synthesis. Following intracellular phosphorylation to its triphosphate form, this compound triphosphate could act as a substrate for DNA polymerases.

  • Mechanism: Incorporation of the analog into the growing DNA strand can lead to chain termination due to the altered sugar moiety, which may lack the 3'-hydroxyl group necessary for the addition of the next nucleotide. The N1-methyl group could also disrupt the helical structure of DNA and block further polymerase activity.

  • Potential Targets: DNA polymerase α, δ, and ε in cancer cells; viral DNA polymerases in infected cells.

RNA Polymerases and Transcriptional Disruption

Similar to its effects on DNA synthesis, this compound could also interfere with RNA transcription.

  • Mechanism: If converted to its triphosphate form, it could be incorporated into RNA chains by RNA polymerases. The N1-methylation may lead to errors in transcription and translation, producing non-functional proteins.

  • Potential Targets: Cellular RNA polymerase II; viral RNA-dependent RNA polymerases (RdRp).

Enzymes of the Purine Salvage Pathway

Nucleoside analogs can compete with natural nucleosides for enzymes involved in the purine salvage pathway.

  • Mechanism: this compound could be a substrate or inhibitor of enzymes like purine nucleoside phosphorylase (PNP) or hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Inhibition of these enzymes can disrupt the cellular pool of nucleotides, leading to metabolic stress and apoptosis.

  • Potential Targets: Purine Nucleoside Phosphorylase (PNP), Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

Induction of Apoptosis

By inducing cellular stress through DNA damage or metabolic disruption, this compound is expected to activate apoptotic pathways.

  • Mechanism: The accumulation of DNA strand breaks or the depletion of essential nucleotides can trigger the intrinsic apoptotic pathway, mediated by the BCL-2 family of proteins and leading to caspase activation.

  • Signaling Pathway: DNA Damage Response (DDR) pathway, p53 signaling, mitochondrial apoptosis pathway.

Quantitative Data (Hypothetical)

No specific quantitative data for this compound is currently available. The following table is a hypothetical representation of the types of data that would be crucial to generate for characterizing its therapeutic potential.

Target Enzyme/ProcessAssay TypeParameterHypothetical Value
DNA Polymerase αIn vitro polymerase assayIC501 - 10 µM
Viral DNA PolymeraseIn vitro polymerase assayIC500.1 - 5 µM
Purine Nucleoside PhosphorylaseEnzyme inhibition assayKi5 - 20 µM
Cancer Cell Line (e.g., HeLa)Cell viability assay (MTT)GI500.5 - 15 µM
Virus-infected Cell LinePlaque reduction assayEC500.1 - 10 µM

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be necessary to elucidate the therapeutic targets of this compound.

In Vitro DNA Polymerase Inhibition Assay

Objective: To determine if this compound triphosphate inhibits the activity of DNA polymerases.

Methodology:

  • Synthesis of this compound triphosphate: The triphosphate form of the nucleoside analog is synthesized chemically.

  • Assay Setup: A reaction mixture is prepared containing a DNA template-primer, purified DNA polymerase, dNTPs (including a radiolabeled or fluorescently labeled dNTP), and varying concentrations of this compound triphosphate.

  • Reaction: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature.

  • Analysis: The reaction products are separated by gel electrophoresis. The amount of incorporated label is quantified to determine the extent of DNA synthesis.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the concentration of the analog.

Cell-Based DNA Synthesis Inhibition Assay

Objective: To assess the effect of this compound on DNA synthesis in living cells.

Methodology:

  • Cell Culture: Cancer or virus-infected cells are cultured in 96-well plates.

  • Treatment: Cells are treated with various concentrations of this compound for a defined period.

  • Labeling: A labeled nucleoside, such as EdU (5-ethynyl-2´-deoxyuridine), is added to the culture medium. EdU is incorporated into newly synthesized DNA.

  • Detection: Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide (B81097) that binds to the ethynyl (B1212043) group via a click chemistry reaction.

  • Analysis: The fluorescence intensity, proportional to the amount of DNA synthesis, is measured using a fluorescence microscope or plate reader.

Apoptosis Assay by Annexin V Staining

Objective: To determine if this compound induces apoptosis.

Methodology:

  • Cell Treatment: Cells are treated with this compound at various concentrations and time points.

  • Staining: Cells are harvested and stained with fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and a viability dye like propidium (B1200493) iodide (PI) to distinguish necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Visualizations

Proposed Mechanism of Action

Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_dna_synthesis DNA Synthesis cluster_apoptosis Apoptosis N1M_XG This compound N1M_XG_MP This compound Monophosphate N1M_XG->N1M_XG_MP Phosphorylation (Cellular Kinases) N1M_XG_TP This compound Triphosphate N1M_XG_MP->N1M_XG_TP Phosphorylation DNA_Polymerase DNA Polymerase N1M_XG_TP->DNA_Polymerase DNA_Chain Growing DNA Chain DNA_Polymerase->DNA_Chain Incorporation Chain_Termination Chain Termination DNA_Chain->Chain_Termination DNA_Damage DNA Damage Chain_Termination->DNA_Damage Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed intracellular activation and mechanism of this compound.

Experimental Workflow for Target Identification

Experimental_Workflow Start This compound Cell_Viability Cell Viability Assays (Cancer Cell Panel) Start->Cell_Viability DNA_Synthesis DNA Synthesis Inhibition (EdU Assay) Cell_Viability->DNA_Synthesis Apoptosis Apoptosis Induction (Annexin V Assay) Cell_Viability->Apoptosis Enzyme_Assays In Vitro Enzyme Assays (Polymerases, Kinases, etc.) DNA_Synthesis->Enzyme_Assays Apoptosis->Enzyme_Assays Target_Validation Target Validation (siRNA, Overexpression) Enzyme_Assays->Target_Validation In_Vivo In Vivo Efficacy Studies (Xenograft Models) Target_Validation->In_Vivo

Caption: A logical workflow for the identification and validation of therapeutic targets.

Future Directions and Conclusion

The therapeutic potential of this compound is promising but requires substantial further investigation. The immediate research priorities should be to:

  • Confirm Intracellular Metabolism: Verify that this compound is phosphorylated intracellularly to its active triphosphate form.

  • Identify Direct Molecular Targets: Conduct comprehensive biochemical and cellular assays to identify the specific enzymes and proteins that directly interact with this compound or its metabolites.

  • Elucidate Signaling Pathways: Investigate the downstream signaling cascades that are modulated by this compound treatment, particularly those related to cell cycle arrest and apoptosis.

  • In Vivo Studies: Evaluate the efficacy, pharmacokinetics, and toxicity of this compound in preclinical animal models of cancer and viral infections.

Methodological & Application

N1-Methylxylo-guanosine synthesis protocol for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

N1-Methylxylo-guanosine is a modified purine (B94841) nucleoside analog with significant potential in biomedical research, particularly in the development of antiviral therapeutics and as a molecular probe to investigate RNA structure and function.[1] This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, methods for its purification and characterization, and an overview of its potential applications.

Introduction

Modified nucleosides are fundamental tools in molecular biology and medicinal chemistry. The methylation of nucleosides at various positions can profoundly impact their biological activity, including their roles in translation fidelity, RNA stability, and interaction with viral enzymes.[2] N1-methylguanosine (m1G) and its analogs are of particular interest due to the positive charge conferred to the guanine (B1146940) base, which can alter base-pairing and stacking interactions within RNA structures.[2] this compound, a xylose-containing analog of guanosine, is a valuable compound for studying the influence of both the modified base and the sugar moiety on biological processes. Its applications span from probing RNA architecture to the development of novel antiviral agents against RNA viruses like influenza and hepatitis.[1]

Chemical Synthesis of this compound

The following protocol is adapted from established methods for the N1-alkylation of unprotected guanosine.[3] This synthesis involves the direct methylation of xyloguanosine at the N1 position.

Materials:

  • Xyloguanosine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrabutylammonium (B224687) iodide (TBAI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diethyl ether

  • Reverse-phase HPLC system

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend xyloguanosine in anhydrous DMF.

  • Deprotonation: Add sodium hydride (1.1 equivalents) to the suspension and stir the mixture at room temperature for 30 minutes. The formation of the sodium salt of xyloguanosine will be observed.

  • Catalyst Addition: Add tetrabutylammonium iodide (TBAI) (0.25 equivalents) to the reaction mixture. TBAI acts as a phase-transfer catalyst to facilitate the alkylation.

  • Methylation: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by the slow addition of methanol.

  • Precipitation and Washing: Precipitate the crude product by adding the reaction mixture to a large volume of diethyl ether. Collect the precipitate by filtration and wash it several times with diethyl ether to remove residual DMF and other impurities.

  • Drying: Dry the crude product under vacuum.

Purification

The crude this compound can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient of mobile phase B in A to elute the product.

  • Detection: UV at 260 nm

The fractions containing the pure product should be collected, pooled, and lyophilized to obtain this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following data is based on the closely related compound N1-Methyl-D-guanosine and is expected to be very similar for this compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₁H₁₅N₅O₅
Molecular Weight 297.27 g/mol
Appearance White to off-white solid
¹H NMR (600 MHz, D₂O) δ (ppm): 7.99 (s, 1H, H8), 5.89 (d, 1H, H1'), 4.74 (t, 1H), 4.42 (t, 1H), 4.22 (q, 1H), 3.88 (dd, 1H), 3.82 (dd, 1H), 3.45 (s, 3H, N1-CH₃)
MS/MS (Positive Ion) Precursor m/z: 298.1. Major fragment ions: m/z 166.1 (guanine-N1-methyl), m/z 134.1

Note: NMR and MS data are for N1-Methyl-D-guanosine and are provided as a reference.

Applications in Research

This compound is a valuable tool for various research applications:

  • Antiviral Drug Development: As a nucleoside analog, it can act as an inhibitor of viral RNA-dependent RNA polymerases or other viral enzymes involved in RNA replication and modification.[1][4] Its unique structure can be exploited to achieve selectivity for viral targets over host enzymes.

  • Molecular Probe for RNA Structure and Function: The N1-methylation introduces a positive charge and steric bulk that can disrupt or alter canonical base pairing. This property makes it an excellent probe for studying RNA secondary and tertiary structures, RNA-protein interactions, and the dynamics of RNA folding.[1][5]

Experimental Workflow: RNA Footprinting Assay

The following diagram illustrates a general workflow for an RNA footprinting experiment, a technique where this compound could be incorporated into an RNA molecule to study its interaction with a protein of interest.

RNA_Footprinting_Workflow cluster_synthesis 1. RNA Synthesis cluster_purification 2. Purification cluster_binding 3. Binding Reaction cluster_footprinting 4. Footprinting cluster_analysis 5. Analysis in_vitro_transcription In Vitro Transcription with This compound-TP hplc_purification HPLC Purification of Modified RNA in_vitro_transcription->hplc_purification rna_protein_binding Incubate Modified RNA with Protein of Interest hplc_purification->rna_protein_binding enzymatic_cleavage Enzymatic or Chemical Cleavage rna_protein_binding->enzymatic_cleavage gel_electrophoresis Denaturing Gel Electrophoresis enzymatic_cleavage->gel_electrophoresis data_analysis Data Analysis and Footprint Identification gel_electrophoresis->data_analysis

RNA Footprinting Experimental Workflow.

This workflow demonstrates how this compound can be incorporated into an RNA probe to map protein binding sites. The modified nucleoside can influence the cleavage pattern, providing insights into the specific interactions at that site.

Signaling Pathway Involvement

While a specific signaling pathway directly modulated by this compound is not yet fully elucidated, its role as a nucleoside analog suggests potential interference with pathways involving purine metabolism and nucleic acid synthesis. In the context of viral infections, it could disrupt viral replication signaling by being incorporated into the viral genome and terminating chain elongation or by inhibiting viral methyltransferases crucial for capping the viral RNA and evading the host immune response.

Viral_Replication_Inhibition cluster_entry Viral Entry cluster_replication Viral Replication Cycle cluster_intervention Intervention Point cluster_outcome Outcome Virus Virus Host_Cell Host Cell Virus->Host_Cell Infection Viral_RNA Viral RNA Replication Host_Cell->Viral_RNA Viral_Proteins Viral Protein Synthesis Viral_RNA->Viral_Proteins Inhibition Inhibition of Viral Replication Viral_RNA->Inhibition Viral_Proteins->Virus Assembly of new virions N1_Me_Xylo_G This compound N1_Me_Xylo_G->Viral_RNA Inhibits Polymerase or causes chain termination

Proposed Mechanism of Antiviral Action.

This diagram illustrates the potential mechanism by which this compound could inhibit viral replication by targeting the synthesis of viral RNA.

References

Application Notes and Protocols for In-Vitro Antiviral Assays Using N1-Methylxylo-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methylxylo-guanosine is a synthetic purine (B94841) nucleoside analog.[1] Nucleoside analogs represent a cornerstone of antiviral therapy, primarily functioning by interfering with the replication of viral nucleic acids.[2][3] Compounds with a xylofuranosyl sugar configuration, such as this compound, are of interest for their potential antiviral activities.[1][4] The N1-methylation of the guanine (B1146940) base may influence the molecule's interaction with cellular and viral enzymes, potentially offering a unique biological activity profile.

These application notes provide a comprehensive guide for the in-vitro evaluation of this compound's antiviral properties. The protocols detailed below are standard methods for assessing the efficacy and cytotoxicity of nucleoside analogs against a range of viruses, particularly RNA viruses.[4][]

Postulated Mechanism of Action

While the specific mechanism of this compound has not been fully elucidated in publicly available literature, it is hypothesized to act as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). This proposed mechanism is based on the common mode of action of many guanosine (B1672433) analogs in antiviral drugs.[2][6]

The proposed pathway involves:

  • Cellular uptake of this compound.

  • Intracellular phosphorylation by host cell kinases to its active triphosphate form.

  • The triphosphate analog then acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP), for the viral RdRp.

  • Incorporation of the analog into the growing viral RNA strand may lead to chain termination or introduce mutations, thereby inhibiting viral replication.

Proposed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_virus Viral Replication Complex N1_Methylxylo_G This compound N1_Methylxylo_G_in This compound N1_Methylxylo_G->N1_Methylxylo_G_in Cellular Uptake N1_Methylxylo_GMP This compound Monophosphate N1_Methylxylo_G_in->N1_Methylxylo_GMP Host Kinase N1_Methylxylo_GDP This compound Diphosphate N1_Methylxylo_GMP->N1_Methylxylo_GDP Host Kinase N1_Methylxylo_GTP This compound Triphosphate (Active Form) N1_Methylxylo_GDP->N1_Methylxylo_GTP Host Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) N1_Methylxylo_GTP->RdRp RNA_synthesis Viral RNA Synthesis N1_Methylxylo_GTP->RNA_synthesis Incorporation & Chain Termination RdRp->RNA_synthesis Inhibition Inhibition of Replication RNA_synthesis->Inhibition

Caption: Proposed mechanism of action for this compound.

Data Presentation

The antiviral activity and cytotoxicity of this compound should be quantified and presented in a clear, tabular format. This allows for a direct comparison of its efficacy and safety profile across different viruses and cell lines. The key parameters to determine are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.

Table 1: Antiviral Activity and Cytotoxicity of this compound (Hypothetical Data)

Virus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Influenza A/H1N1MDCKCPE ReductionDataDataData
Hepatitis C Virus (replicon)Huh-7Luciferase ReporterDataDataData
Measles VirusVeroPlaque ReductionDataDataData
Enterovirus 68A549CPE ReductionDataDataData

Note: This table presents a template for data organization. Actual values need to be determined experimentally.

Experimental Protocols

Detailed methodologies for key in-vitro antiviral assays are provided below. These protocols can be adapted based on the specific virus and cell line being used.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

Workflow:

Cytotoxicity_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of This compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate CC50 value Read_Absorbance->Calculate_CC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed host cells (e.g., MDCK, Vero, Huh-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a plate reader at a wavelength of 570 nm.

  • Analysis: Calculate the cell viability at each compound concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

  • Infection and Treatment: Remove the medium and add serial dilutions of this compound. Subsequently, infect the cells with a known titer of the virus (e.g., at a multiplicity of infection of 0.01). Include the following controls:

    • Virus control (cells + virus, no compound)

    • Cell control (cells only, no virus, no compound)

    • Compound toxicity control (cells + compound, no virus)

  • Incubation: Incubate the plate until CPE is observed in approximately 90% of the virus control wells (typically 2-5 days).

  • Quantification of CPE: The extent of CPE can be assessed visually by microscopy or quantified by staining the remaining viable cells with a dye such as crystal violet or by using the MTT assay as described above.

  • Analysis: The absorbance in each well is proportional to the number of viable cells. Calculate the percentage of CPE reduction for each concentration of the compound compared to the virus control. The EC50 is the concentration of the compound that reduces the CPE by 50%.

Plaque Reduction Assay

This assay is used for viruses that form plaques (localized areas of cell death) and measures the reduction in the number or size of these plaques in the presence of the compound.

Protocol:

  • Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.

  • Infection: Remove the growth medium and infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour.

  • Treatment and Overlay: After adsorption, remove the virus inoculum and wash the cells. Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes various concentrations of this compound.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining and Counting: Remove the overlay and stain the cells with a solution like crystal violet to visualize and count the plaques.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC50 is the concentration that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay quantifies the amount of new infectious virus particles produced in the presence of the compound.

Protocol:

  • Cell Seeding and Infection: Seed cells in a suitable format (e.g., 24-well plate). Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatant, which contains the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Analysis: The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in-vitro antiviral evaluation of this compound. A systematic approach, starting with cytotoxicity assessment followed by various antiviral assays, will enable a thorough characterization of the compound's potential as an antiviral agent. Given the limited specific data on this compound, it is crucial to conduct these experiments to establish its efficacy, potency, and selectivity. The proposed mechanism of action, centered on the inhibition of viral RNA polymerase, provides a rational basis for its investigation against a broad range of RNA viruses.

References

Application Notes: N1-Methylxylo-guanosine in Influenza Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for investigating N1-Methylxylo-guanosine as an antiviral agent against influenza viruses. As a nucleoside analog, this compound is positioned as a promising candidate for targeting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the influenza virus life cycle.[] This document outlines the hypothesized mechanism of action, detailed experimental procedures for evaluating its efficacy and toxicity, and illustrative data presentation.

Introduction

Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The emergence of drug-resistant strains highlights the need for new classes of compounds that target essential viral processes.[2] this compound is a guanosine (B1672433) nucleoside analog with potential for development as an antiviral drug for RNA viruses, including influenza.[] Nucleoside analogs often act as inhibitors of viral polymerases, and it is hypothesized that this compound functions by targeting the influenza virus RNA-dependent RNA polymerase (RdRp) complex.[3][4][5] These notes are intended to guide researchers in the systematic evaluation of this compound's anti-influenza activity.

Hypothesized Mechanism of Action

This compound, as a nucleoside analog, is presumed to be metabolized within the host cell to its active triphosphate form. This activated form can then act as a competitive inhibitor or an alternative substrate for the viral RdRp, leading to the termination of viral RNA synthesis or the incorporation of a non-functional nucleotide, thereby inhibiting viral replication.

G cluster_cell Host Cell N1_Mxylo_G This compound N1_Mxylo_G_TP This compound Triphosphate (Active Form) N1_Mxylo_G->N1_Mxylo_G_TP Cellular Kinases RdRp Influenza Virus RNA-dependent RNA Polymerase (RdRp) N1_Mxylo_G_TP->RdRp Competitive Inhibition new_vRNA Nascent Viral RNA RdRp->new_vRNA RNA Elongation inhibition Inhibition of RNA Synthesis RdRp->inhibition vRNA Viral RNA Template vRNA->RdRp Template Binding

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables present hypothetical data for the antiviral activity and cytotoxicity of this compound against various influenza virus strains. This data is for illustrative purposes to guide data presentation.

Table 1: In Vitro Antiviral Activity of this compound

Influenza Virus StrainCell LineEC50 (µM)
A/Puerto Rico/8/34 (H1N1)MDCK1.5
A/Hong Kong/1/68 (H3N2)A5492.8
B/Lee/40MDCK5.2
A(H1N1)pdm09 (Oseltamivir-resistant)MDCK1.8

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
MDCK (Madin-Darby Canine Kidney)> 100> 66.7 (against H1N1)
A549 (Human Lung Carcinoma)> 100> 35.7 (against H3N2)

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. A higher Selectivity Index indicates a more favorable therapeutic window.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to host cells.

Experimental Workflow:

G A Seed cells (e.g., MDCK, A549) in 96-well plates B Incubate for 24 hours A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate CC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed Madin-Darby canine kidney (MDCK) or A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C with 5% CO2 for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.

Virus Yield Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of this compound.

Experimental Workflow:

G A Prepare confluent cell monolayers in 24-well plates B Infect cells with influenza virus (e.g., MOI of 0.01) A->B C After 1-hour adsorption, wash cells and add medium with serial dilutions of this compound B->C D Incubate for 24-48 hours C->D E Harvest supernatant D->E F Determine viral titer in supernatant by plaque assay or TCID50 E->F G Calculate EC50 value F->G

Caption: Workflow for the virus yield reduction assay.

Methodology:

  • Cell Preparation: Grow a confluent monolayer of MDCK cells in 24-well plates.

  • Infection: Infect the cells with the desired influenza virus strain at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Treatment: After the adsorption period, remove the virus inoculum, wash the cells with PBS, and add 1 mL of infection medium containing serial dilutions of this compound. Include a virus-only control (no compound).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 24 to 48 hours.

  • Harvest: Collect the supernatant from each well.

  • Titration: Determine the viral titer in the collected supernatants using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh MDCK cell monolayers.

  • Analysis: Calculate the percentage of virus inhibition for each compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Plaque Reduction Assay

This assay is an alternative method to determine the antiviral activity by measuring the reduction in the number and size of viral plaques.

Methodology:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayer with approximately 100 plaque-forming units (PFU) of the influenza virus for 1 hour at 37°C.

  • Treatment and Overlay: Remove the inoculum and overlay the cells with an agar (B569324) or methylcellulose (B11928114) medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.

  • Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value.

Conclusion

This compound presents a promising scaffold for the development of novel anti-influenza therapeutics. The protocols and illustrative data provided in these application notes offer a framework for the systematic evaluation of its antiviral efficacy and mechanism of action. Further studies, including in vivo efficacy and resistance profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: N1-Methylxylo-guanosine as a Molecular Probe for RNA Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological functions, including catalysis, regulation of gene expression, and serving as genomes for viruses. Elucidating these structures is crucial for understanding disease mechanisms and for the rational design of RNA-targeting therapeutics. Chemical and enzymatic probing methods are powerful tools for mapping RNA structure at single-nucleotide resolution. Modified nucleosides, when incorporated into RNA, can serve as unique molecular probes to report on the local structural environment.

This document describes the proposed application of N1-Methylxylo-guanosine , a novel nucleoside analog, as a molecular probe for RNA structure analysis. This molecule combines two key features: a methyl group at the N1 position of guanine (B1146940) and a xylose sugar moiety in place of the natural ribose. The N1-methylation prevents canonical Watson-Crick base pairing, thereby marking single-stranded or dynamic regions. The xylo-configuration is expected to introduce a localized conformational constraint on the RNA backbone. Together, these features make this compound a potentially powerful tool for dissecting RNA secondary and tertiary structure.

While direct experimental data for this compound as an RNA probe is not yet widely published, this document provides detailed protocols and application notes based on established principles of modified nucleoside chemistry and RNA structural biology.

Principle and Proposed Mechanism of Action

This compound is designed to report on RNA structure through two distinct mechanisms:

  • Disruption of Watson-Crick Base Pairing: The methyl group at the N1 position of the guanine base sterically hinders the formation of the canonical G-C base pair. Consequently, when incorporated into an RNA molecule, this compound is expected to act as a sensitive indicator of non-paired regions. Its presence in a structured region would likely destabilize the helix.

  • Backbone Conformational Constraint: The xylose sugar, an epimer of ribose, alters the stereochemistry at the 2' position. This change is predicted to locally perturb the C3'-endo sugar pucker characteristic of A-form RNA helices, leading to a distinct conformational signature in the RNA backbone. This localized distortion can be detected by various structural probing techniques.

The structural impact of incorporating this compound can be interrogated using methods such as chemical probing (e.g., SHAPE-MaP), enzymatic footprinting, or by observing specific signatures during reverse transcription (e.g., pauses or misincorporations).

Data Presentation

Quantitative data from RNA probing experiments using this compound can be summarized for clear interpretation. The tables below present hypothetical data to illustrate how experimental results might be structured.

Table 1: Example Reverse Transcription Stalling Data for an RNA Containing this compound

Nucleotide PositionRNA Sequence (with Probe at G5)Normalized RT Stop Intensity (Control RNA)Normalized RT Stop Intensity (Probe RNA)Fold Change in StallingStructural Interpretation
35'-AUC G* UAC-3'0.050.061.2Minimal change
45'-AUC G* UAC-3'0.100.121.2Minimal change
5 5'-AUC G* UAC-3' 0.02 0.85 42.5 Strong stall at probe site
65'-AUC G* UAC-3'0.080.253.1Moderate downstream effect
75'-AUC G* UAC-3'0.060.101.7Minimal change

*G represents this compound

Table 2: Example SHAPE-MaP Reactivity Data

Nucleotide PositionRNA Sequence (with Probe at G5)SHAPE Reactivity (Control RNA)SHAPE Reactivity (Probe RNA)Change in Reactivity (Δ)Structural Interpretation
35'-AUC G* UAC-3'0.85 (unpaired)0.88+0.03Remains unpaired
45'-AUC G* UAC-3'0.15 (paired)0.65+0.50Increased flexibility
5 5'-AUC G* UAC-3' N/AN/AN/AProbe location
65'-AUC G* UAC-3'0.12 (paired)0.58+0.46Increased flexibility
75'-AUC G* UAC-3'0.90 (unpaired)0.92+0.02Remains unpaired

*G represents this compound

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite (B1245037)

This protocol outlines a plausible route for the chemical synthesis of the phosphoramidite building block required for solid-phase RNA synthesis.

Materials:

  • Xylo-guanosine

  • Protecting group reagents (e.g., DMT-Cl, TBDMS-Cl)

  • Methylating agent (e.g., Methyl Iodide)

  • Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (Pyridine, DMF, Acetonitrile)

  • Standard chromatography supplies

Procedure:

  • Protection of Sugar Hydroxyls: Protect the 5' and 2' hydroxyl groups of xylo-guanosine. A typical scheme would involve reacting xylo-guanosine with 4,4'-dimethoxytrityl chloride (DMT-Cl) to protect the 5'-OH, followed by protection of the 2'-OH with tert-butyldimethylsilyl chloride (TBDMS-Cl).

  • N1-Methylation: Methylate the N1 position of the protected xylo-guanosine using a suitable methylating agent like methyl iodide in a polar aprotic solvent. This step must be carefully optimized to achieve selectivity for the N1 position.

  • Exocyclic Amine Protection: Protect the exocyclic N2 amine of the guanine base, for example, with an isobutyryl or dimethylformamidine (dmf) group.

  • Phosphitylation: React the 3'-hydroxyl group of the fully protected this compound with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the final phosphoramidite monomer.

  • Purification: Purify the final product by silica (B1680970) gel chromatography. Confirm the identity and purity by NMR and Mass Spectrometry.

Protocol 2: Incorporation of this compound into RNA by Solid-Phase Synthesis

Materials:

  • This compound phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U)

  • Controlled Pore Glass (CPG) solid support

  • Standard reagents for automated DNA/RNA synthesis (Activator, Oxidizer, Capping, Deblocking solutions)

  • Ammonia (B1221849)/Methylamine (B109427) solution for deprotection

Procedure:

  • Synthesizer Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the required concentration and install it on a port of an automated DNA/RNA synthesizer.

  • Oligonucleotide Synthesis: Program the desired RNA sequence into the synthesizer. The coupling step for the modified phosphoramidite may require a slightly extended coupling time to ensure high efficiency.

  • Cleavage and Deprotection: Following synthesis, cleave the RNA from the CPG support and remove all protecting groups by incubation in a solution of aqueous ammonia and methylamine at the recommended temperature and time.

  • Purification: Purify the full-length RNA product containing the this compound probe using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 3: RNA Structure Analysis using Reverse Transcription

This protocol describes how to detect the presence of the incorporated probe by observing a stall or misincorporation by reverse transcriptase.

Materials:

  • Purified RNA containing this compound

  • Control RNA of the same sequence with a standard guanosine

  • Fluorescently labeled DNA primer

  • Reverse transcriptase (e.g., SuperScript III or IV)

  • dNTPs

  • Reaction buffer

Procedure:

  • Primer Annealing: Anneal the fluorescently labeled primer to the 3' end of both the probe-containing RNA and the control RNA by heating to 85°C for 1 minute and then cooling slowly to room temperature.

  • Reverse Transcription: Set up the reverse transcription reactions for both RNAs according to the enzyme manufacturer's protocol.

  • Quenching: Terminate the reactions by adding EDTA or a suitable loading buffer.

  • Analysis: Analyze the cDNA products on a capillary electrophoresis-based genetic analyzer or a high-resolution denaturing polyacrylamide gel.

  • Data Interpretation: Compare the electropherograms of the probe and control samples. A strong stop or a specific mutation pattern at the position corresponding to the this compound indicates its location and suggests a significant structural impact.

Visualizations

Proposed_Mechanism cluster_0 Canonical G-C Base Pair cluster_1 This compound Probe G Guanosine (in helix) C Cytidine G->C Watson-Crick H-bonds G_struct Ordered Structure m1XyloG N1-Methylxylo-G (Probe) UnpairedC Unpaired Cytidine m1XyloG->UnpairedC No H-bonds (N1-Methyl block) Backbone RNA Backbone m1XyloG->Backbone Xylo-sugar induces conformational change Disrupted_struct Locally Disrupted Structure

Caption: Proposed mechanism of this compound as an RNA probe.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_probing Structural Analysis cluster_analysis Data Interpretation start Synthesis of N1-Methylxylo-G Phosphoramidite incorporation Solid-Phase RNA Synthesis start->incorporation purification RNA Purification (HPLC/PAGE) incorporation->purification probing Chemical/Enzymatic Probing or Reverse Transcription purification->probing detection Capillary Electrophoresis or Next-Gen Sequencing probing->detection analysis Data Analysis (Reactivity/Stop Profiles) detection->analysis model RNA Structure Modeling analysis->model

Caption: Experimental workflow for RNA structure analysis using this compound.

Logical_Relationship N1_Methyl N1-Methylation WC_Block Blocks Watson-Crick Pairing N1_Methyl->WC_Block Xylo_Sugar Xylo-Sugar Configuration Backbone_Perturb Perturbs Backbone Conformation Xylo_Sugar->Backbone_Perturb High_Reactivity Increased SHAPE Reactivity WC_Block->High_Reactivity RT_Stop Reverse Transcriptase Stalling/Mutation Backbone_Perturb->RT_Stop

Caption: Logical relationships of probe features to detectable signals.

Application Note & Protocol: Incorporation of N1-Methylxylo-guanosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a powerful strategy for enhancing their therapeutic and diagnostic potential. Modifications to the nucleobase or sugar moiety can confer desirable properties such as increased nuclease resistance, improved thermal stability, and altered binding affinities. N1-methylguanosine is a naturally occurring modification that plays a role in tRNA stability and function.[1][2] The introduction of a xylose sugar in place of ribose, creating a xylo-nucleic acid (XNA), can also impart unique structural and functional characteristics. This document provides a detailed protocol for the incorporation of a novel modified nucleoside, N1-Methylxylo-guanosine, into synthetic oligonucleotides via solid-phase phosphoramidite (B1245037) chemistry.

While specific data for this compound is not yet widely available, this protocol is based on well-established methods for the synthesis of oligonucleotides containing similar modifications, such as N1-methylguanosine.[3][4][5] The provided methodologies and data for analogous compounds will serve as a valuable resource for researchers venturing into the synthesis and application of this compound-modified oligonucleotides.

Potential Applications

Oligonucleotides containing N1-methylated purines have several applications in research and drug development:

  • Antisense Oligonucleotides (ASOs): Modified oligonucleotides can be designed to bind to specific mRNA sequences, modulating gene expression. N1-methylation can enhance stability and binding affinity.[6]

  • siRNA Therapeutics: Small interfering RNAs (siRNAs) can be modified to improve their stability and efficacy in gene silencing.[6]

  • Aptamers: These are structured oligonucleotides that bind to specific targets. Modifications can enhance their binding properties and resistance to degradation.[6]

  • Probes for Molecular Biology: Modified oligonucleotides are used as probes in various assays, including qPCR and fluorescence in situ hybridization (FISH).[6]

  • Studying DNA/RNA Structure and Function: The introduction of modified bases can help elucidate the role of specific functional groups in nucleic acid structure and protein-nucleic acid interactions.[4][7]

Experimental Protocols

The incorporation of this compound into an oligonucleotide requires a two-stage process:

  • Synthesis of the this compound phosphoramidite building block.

  • Solid-phase synthesis of the oligonucleotide using the modified phosphoramidite.

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol is an adapted procedure based on the synthesis of other modified nucleoside phosphoramidites.[8][9][10][11] Optimization will be necessary.

Materials:

  • This compound

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve this compound in anhydrous pyridine.

    • Add DMT-Cl in portions while stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the 5'-O-DMT-N1-Methylxylo-guanosine by silica gel column chromatography.

  • 3'-O-Phosphitylation:

    • Dissolve the purified 5'-O-DMT-N1-Methylxylo-guanosine in anhydrous DCM.

    • Add DIPEA to the solution.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite under an inert atmosphere (e.g., Argon).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench with saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final this compound phosphoramidite by silica gel column chromatography under anhydrous conditions.

Protocol 2: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for automated solid-phase oligonucleotide synthesis on a Controlled Pore Glass (CPG) support.[12][13][14][15]

Materials:

  • This compound phosphoramidite (dried and dissolved in anhydrous acetonitrile)

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • CPG solid support functionalized with the initial nucleoside

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole in acetonitrile)

  • Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 1-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA))

  • Acetonitrile (anhydrous, synthesis grade)

Automated Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction. Each cycle of nucleotide addition consists of four main steps:

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The resulting orange-colored trityl cation can be monitored to determine coupling efficiency.[14]

  • Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time may be required for modified phosphoramidites.[16]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants (n-1 sequences).[15][17]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.

These four steps are repeated for each nucleotide to be incorporated into the sequence.

Post-Synthesis Workup:

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution at an elevated temperature.

  • Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Quantitative Data (for N1-Methylguanosine Modified Oligonucleotides)

As a proxy for the expected behavior of this compound, the following tables summarize data for N1-methylguanosine.

Table 1: Thermal Stability of N1-Methylguanosine Containing Duplexes

Duplex Sequence (5'-3')ModificationTm (°C)ΔTm (°C) per modificationReference
d(CGCG AATTCGCG)Unmodified54.9 ± 0.4-[18]
d(CGCm¹G AATTCGCG)N1-methylguanosine51.9 ± 0.2-3.0[18]
RNA Duplex (various)N7-guanosineDestabilizingVaries[7]

Note: N1-methylation can disrupt Watson-Crick base pairing, leading to a decrease in thermal stability (Tm).[4] The effect of N7-guanosine, a regioisomer, also shows a destabilizing effect in RNA duplexes.[7]

Table 2: Nuclease Resistance of Modified Oligonucleotides

Modification TypeNuclease ResistanceMechanismReference
PhosphorothioateIncreasedModification of the phosphate backbone[19]
2'-O-MethylIncreasedSteric hindrance at the 2' position[6]
MethylphosphonateHighNon-ionic backbone linkage[19]
MorpholinoHighAltered backbone structure[19]

Note: While specific data for N1-methylation's effect on nuclease resistance is not detailed in the provided results, backbone modifications are a common strategy to increase stability.[19]

Visualizations

Diagram 1: Solid-Phase Oligonucleotide Synthesis Cycle

G cluster_cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Add Phosphoramidite) deblocking->coupling Free 5'-OH capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblocking Next Cycle end_cycle Repeat for each Nucleotide oxidation->end_cycle start Start with CPG-bound Nucleoside start->deblocking final Cleavage and Deprotection end_cycle->final

Caption: Workflow of the automated solid-phase oligonucleotide synthesis cycle.

Diagram 2: Post-Synthesis Processing and Analysis Workflow

G cluster_processing Post-Synthesis cluster_analysis Analysis cleavage Cleavage from Solid Support deprotection Removal of Protecting Groups cleavage->deprotection purification HPLC or PAGE Purification deprotection->purification mass_spec Mass Spectrometry (MALDI-TOF/ESI-MS) purification->mass_spec final_product Purified Modified Oligonucleotide purification->final_product functional_assay Functional Assays (e.g., Binding, Stability) mass_spec->functional_assay start Synthesized Oligonucleotide on CPG start->cleavage

Caption: Workflow for post-synthesis processing and analysis of modified oligonucleotides.

References

Application Notes and Protocols for Testing N1-Methylxylo-guanosine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methylxylo-guanosine is a purine (B94841) nucleoside analog with demonstrated potential for broad antitumor activity.[1] Its mechanism of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, pathways frequently dysregulated in cancer.[1] These application notes provide a comprehensive methodological framework for the in vitro evaluation of this compound's anticancer effects on various cancer cell lines. The protocols detailed below cover the assessment of cell viability, the induction of apoptosis, effects on cell cycle progression, and the analysis of key signaling pathways. Furthermore, a method for the intracellular quantification of this compound is described.

General Workflow for In Vitro Testing

The overall experimental workflow for characterizing the anticancer properties of this compound is depicted below. This workflow provides a logical progression from initial screening of cytotoxic effects to more detailed mechanistic studies.

Experimental Workflow A Cancer Cell Line Culture B Cell Viability Assay (MTT) Determine IC50 A->B F Intracellular Compound Quantification (LC-MS/MS) A->F C Apoptosis Assay (Annexin V-FITC/PI) B->C D Cell Cycle Analysis (Propidium Iodide) B->D E Signaling Pathway Analysis (Western Blot) C->E G Data Analysis and Interpretation C->G D->E D->G E->G F->G

Caption: Generalized experimental workflow for the in vitro evaluation of this compound.

Experimental Protocols

Cell Culture

A panel of human cancer cell lines should be selected to represent the diversity of the disease. It is recommended to use cell lines with well-characterized genetic backgrounds.

Protocol:

  • Human tumor cell lines are typically grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[2]

  • Cells are cultured in 96-well microtiter plates for most assays, with initial plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.[2]

  • For suspension cells, the same general culture conditions apply, with appropriate adjustments for cell handling.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the complete growth medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle-only and untreated control wells.

  • Incubate the plates for 48-72 hours.

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

Concentration of this compound (µM)Cell Viability (%) [Cell Line 1]Cell Viability (%) [Cell Line 2]Cell Viability (%) [Cell Line 3]
0 (Control)100100100
0.1
1
10
50
100
IC50 (µM)
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry as soon as possible. Annexin V-FITC fluorescence is typically measured in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control
This compound (IC50)
This compound (2x IC50)
Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing, and store at 4°C for at least 2 hours.[5]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.[6]

  • Incubate for 15-30 minutes at room temperature in the dark.[6]

  • Analyze the samples by flow cytometry. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in each phase of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control
This compound (IC50)
This compound (2x IC50)
Signaling Pathway Analysis (Western Blot)

Western blotting is used to investigate the effect of this compound on key signaling pathways often implicated in cancer, such as the PI3K/Akt and MAPK pathways.

Protocol:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) and MAPK pathway (e.g., p-ERK, ERK, p-JNK, JNK) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Data Presentation: Quantitative data from Western blots (densitometry) can be summarized in a table.

TreatmentRelative p-Akt/Total Akt RatioRelative p-ERK/Total ERK Ratio
Control1.01.0
This compound (Concentration 1)
This compound (Concentration 2)

Signaling Pathway Diagrams:

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation N1MG This compound N1MG->Akt inhibits?

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation N1MG This compound N1MG->ERK inhibits?

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Intracellular Quantification of this compound (LC-MS/MS)

This method allows for the accurate measurement of the intracellular concentration of this compound.

Protocol:

  • Treat cells with this compound for a specified time.

  • Harvest the cells and wash them with ice-cold PBS.

  • Lyse the cells using a suitable method (e.g., methanol (B129727) extraction).

  • Perform solid-phase extraction of the cell lysates to isolate the nucleoside.

  • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method should be validated for linearity, precision, and accuracy.[7] An internal standard, such as a stable isotope-labeled version of this compound, should be used for accurate quantification.

Data Presentation:

Treatment Time (hours)Intracellular this compound Concentration (pmol/10^6 cells)
1
4
12
24

Conclusion

The methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in cancer cell lines. By systematically assessing its effects on cell viability, apoptosis, and cell cycle, and by investigating its impact on key oncogenic signaling pathways, researchers can gain a comprehensive understanding of its potential as a novel anticancer agent. The quantification of its intracellular concentration will further aid in correlating its biological effects with its cellular uptake and metabolism.

References

N1-Methylxylo-guanosine: A Novel Probe for Elucidating RNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methylxylo-guanosine is a unique purine (B94841) nucleoside analog with potential applications in the study of RNA-protein interactions.[1][2][3] This modified nucleoside combines two key structural features: a methyl group at the N1 position of the guanine (B1146940) base and a xylose sugar moiety in place of the natural ribose. The N1-methylation introduces a fixed positive charge on the purine ring, which can influence RNA secondary structure and interactions with binding proteins.[4][5] The xylo-configuration, an epimer of ribose, alters the sugar pucker and the overall conformation of the phosphodiester backbone, potentially providing unique insights into the steric and conformational requirements of RNA-protein recognition.[6][7]

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate RNA structure, function, and its interactions with proteins. The protocols outlined below are based on established methodologies for studying RNA-protein interactions with modified nucleosides and are intended to be adapted to specific research questions.

Key Applications

  • Mapping Protein Binding Sites: The unique structural features of this compound can be exploited to identify the specific binding sites of RNA-binding proteins (RBPs). The altered conformation may enhance or disrupt protein binding, providing a means to footprint the interaction interface.

  • Probing RNA Secondary and Tertiary Structure: Incorporation of this compound can serve as a probe to study the folding and dynamics of RNA molecules. The altered sugar geometry can impact local RNA structure, and changes in chemical probing patterns can reveal important structural information.

  • Modulating RNA-Protein Interactions: The N1-methyl group and the xylo-sugar can act as modulators of RNA-protein binding affinity. This allows for the investigation of the energetic contributions of specific nucleotide conformations to the stability of ribonucleoprotein (RNP) complexes.

  • Drug Discovery and Development: By providing a deeper understanding of the structural basis of RNA-protein interactions, this compound can aid in the rational design of small molecules that target these interactions for therapeutic purposes. Purine nucleoside analogs have shown broad antitumor activity.[1][2]

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained when using this compound (N1-mXG) in RNA-protein interaction studies. This data is for illustrative purposes and will vary depending on the specific RNA-protein system being investigated.

Table 1: Dissociation Constants (Kd) Determined by Filter Binding Assay

RNA ProbeProteinKd (nM)Fold Change vs. Wild-Type
Wild-Type RNARBP-X501.0
RNA with N1-mXG at position 5RBP-X2505.0 (decrease in affinity)
RNA with N1-mXG at position 12RBP-X450.9 (no significant change)

Table 2: Electrophoretic Mobility Shift Assay (EMSA) Quantification

RNA ProbeProtein Concentration (nM)% RNA Shifted
Wild-Type RNA10060%
RNA with N1-mXG at position 510015%
RNA with N1-mXG at position 1210058%

Table 3: Chemical Footprinting Data (Normalized Cleavage Intensity)

Nucleotide PositionWild-Type RNARNA with N1-mXG at position 5
30.80.8
40.2 (Protected)0.7 (Unprotected)
50.1 (Protected)N/A (Modified)
60.2 (Protected)0.6 (Unprotected)
70.90.9

Experimental Protocols

Protocol 1: In Vitro Transcription of RNA containing this compound

This protocol describes the synthesis of RNA transcripts containing this compound at specific positions using T7 RNA polymerase.[8][9][10][]

Workflow for In Vitro Transcription with this compound Triphosphate

in_vitro_transcription template DNA Template (with T7 promoter) reaction_mix Assemble Reaction Mixture template->reaction_mix ntps ATP, CTP, UTP, GTP + N1-mXG-TP ntps->reaction_mix t7_polymerase T7 RNA Polymerase t7_polymerase->reaction_mix buffer Transcription Buffer buffer->reaction_mix incubation Incubate at 37°C (2-4 hours) reaction_mix->incubation dnase DNase I Treatment incubation->dnase purification RNA Purification (e.g., column or precipitation) dnase->purification quality_control Quality Control (Gel Electrophoresis, Spectrometry) purification->quality_control final_rna N1-mXG Modified RNA quality_control->final_rna

Workflow for synthesizing N1-mXG modified RNA.

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the desired RNA sequence.

  • This compound triphosphate (N1-mXG-TP).

  • ATP, CTP, UTP, GTP solutions (100 mM).

  • T7 RNA Polymerase.

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 10 mM Spermidine).

  • RNase Inhibitor.

  • DNase I (RNase-free).

  • Nuclease-free water.

  • RNA purification kit or reagents for ethanol (B145695) precipitation.

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL.

    • 2 µL of 10x Transcription Buffer.

    • 2 µL of 100 mM DTT.

    • 1 µg of linearized DNA template.

    • 2 µL of each 100 mM ATP, CTP, UTP.

    • A optimized ratio of GTP and N1-mXG-TP (e.g., for a single incorporation, a 4:1 ratio of GTP to N1-mXG-TP might be a starting point).

    • 1 µL of RNase Inhibitor.

    • 2 µL of T7 RNA Polymerase.

  • Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the RNA transcript using a column-based RNA purification kit or by ethanol precipitation.

  • Quality Control: Assess the integrity and concentration of the purified RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and UV-spectrophotometry.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for RNA-Protein Binding

EMSA is used to qualitatively and quantitatively assess the binding of a protein to an RNA probe containing this compound.[12][13][14][15][16]

Workflow for Electrophoretic Mobility Shift Assay (EMSA)

emsa_workflow labeled_rna Labeled RNA Probe (e.g., 32P or fluorescent) reaction_setup Set up Binding Reactions labeled_rna->reaction_setup protein Purified RNA-Binding Protein (RBP) protein->reaction_setup binding_buffer Binding Buffer binding_buffer->reaction_setup incubation Incubate at RT (20-30 min) reaction_setup->incubation gel_loading Add Loading Dye incubation->gel_loading electrophoresis Native PAGE gel_loading->electrophoresis detection Detection (Autoradiography or Fluorescence Imaging) electrophoresis->detection analysis Analyze Gel Shift detection->analysis

Workflow for performing an EMSA experiment.

Materials:

  • Radiolabeled or fluorescently labeled RNA probe (wild-type and N1-mXG-containing).

  • Purified RNA-binding protein (RBP).

  • 10x EMSA Binding Buffer (e.g., 100 mM HEPES pH 7.5, 500 mM KCl, 10 mM MgCl2, 1 mM DTT, 50% glycerol).

  • Yeast tRNA or other non-specific competitor RNA.

  • Native polyacrylamide gel (e.g., 6%).

  • 1x TBE or other suitable running buffer.

  • Loading dye (e.g., 6x, containing Ficoll and tracking dyes).

Procedure:

  • RNA Labeling: End-label the in vitro transcribed RNA with [γ-32P]ATP and T4 polynucleotide kinase, or with a fluorescent tag according to the manufacturer's instructions. Purify the labeled probe.

  • Binding Reactions: In separate tubes, set up the following 10 µL binding reactions on ice:

    • 1 µL of 10x EMSA Binding Buffer.

    • 1 µL of labeled RNA probe (~10,000 cpm or an appropriate fluorescent concentration).

    • Varying concentrations of the RBP.

    • 1 µL of yeast tRNA (e.g., 1 µg/µL) as a non-specific competitor.

    • Nuclease-free water to a final volume of 10 µL.

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes.

  • Electrophoresis: Add 2 µL of 6x loading dye to each reaction. Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150V) at 4°C.

  • Detection and Analysis: Dry the gel (for radiolabeled probes) and expose it to a phosphor screen or X-ray film. For fluorescent probes, image the gel using an appropriate fluorescence scanner. Quantify the shifted and unshifted bands to determine the fraction of bound RNA.

Protocol 3: Chemical Footprinting of RNA-Protein Complexes

This protocol uses chemical probes to identify the regions of an RNA molecule that are protected from cleavage upon protein binding.[17][18][19][20][21]

Workflow for Chemical Footprinting

footprinting_workflow labeled_rna End-Labeled RNA (wild-type or N1-mXG) binding Form RNA-Protein Complex labeled_rna->binding rbp RNA-Binding Protein rbp->binding probing Chemical Probing (e.g., DMS, SHAPE) binding->probing quenching Quench Reaction probing->quenching purification RNA Purification quenching->purification reverse_transcription Primer Extension with Fluorescent Primer purification->reverse_transcription analysis Capillary Electrophoresis or Denaturing PAGE reverse_transcription->analysis footprint Identify Protected Regions analysis->footprint

Workflow for chemical footprinting of an RNP.

Materials:

  • End-labeled RNA (wild-type or containing N1-mXG).

  • Purified RBP.

  • Chemical probing reagent (e.g., dimethyl sulfate (B86663) - DMS for A and C bases).

  • Reaction buffer for footprinting.

  • Quenching solution (e.g., β-mercaptoethanol for DMS).

  • Reagents for RNA purification.

  • Primer for reverse transcription (fluorescently labeled).

  • Reverse transcriptase and dNTPs.

  • Sequencing ladder generation reagents (Sanger sequencing).

Procedure:

  • RNA-Protein Complex Formation: Incubate the end-labeled RNA with or without the RBP under conditions that favor complex formation.

  • Chemical Probing: Add the chemical probing reagent (e.g., DMS) to the reactions and incubate for a time optimized to achieve, on average, one modification per RNA molecule.

  • Quenching: Stop the reaction by adding the appropriate quenching solution.

  • RNA Purification: Purify the RNA from the reaction mixture.

  • Primer Extension: Perform reverse transcription using a fluorescently labeled primer that is complementary to the 3' end of the RNA. The reverse transcriptase will stop at the modified bases.

  • Analysis: Analyze the cDNA products by capillary electrophoresis or on a denaturing polyacrylamide sequencing gel alongside a Sanger sequencing ladder generated from the same RNA template.

  • Footprint Identification: Compare the cleavage patterns of the RNA in the presence and absence of the RBP. Regions where the cleavage is reduced in the presence of the protein represent the protein's footprint.

Conclusion

This compound represents a promising new tool for the detailed investigation of RNA-protein interactions. Its unique chemical and structural properties offer novel avenues for probing the intricacies of RNP complex formation and function. The protocols provided here serve as a starting point for researchers to explore the potential of this modified nucleoside in their own systems. As with any novel research tool, careful optimization and validation of these methods will be crucial for obtaining robust and meaningful results.

References

Application Notes and Protocols for N1-Methylxylo-guanosine as a DNA Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N1-Methylxylo-guanosine is a nucleoside analog that holds potential as a tool in biomedical research, particularly in the study of DNA synthesis and cellular proliferation.[] As an analog of guanosine, its mechanism of action is hypothesized to involve the competitive inhibition of DNA polymerases following intracellular phosphorylation, leading to the arrest of DNA replication and cell cycle progression. These application notes provide a comprehensive overview of the experimental use of this compound to inhibit DNA synthesis, complete with detailed protocols and data presentation guidelines for researchers in cell biology and drug development.

Mechanism of Action

This compound, upon uptake into the cell, is expected to be phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate (N1-MXG-TP). This activated form can then act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). Incorporation of N1-MXG-TP into the growing DNA strand may lead to chain termination due to the altered sugar moiety, thus halting DNA replication. This inhibition of DNA synthesis is anticipated to trigger cell cycle checkpoints, leading to an arrest in the S-phase of the cell cycle.

Mechanism_of_Action cluster_cell Cell N1_MXG This compound N1_MXG_TP This compound Triphosphate N1_MXG->N1_MXG_TP Phosphorylation DNA_Polymerase DNA Polymerase N1_MXG_TP->DNA_Polymerase Competitive Inhibition DNA_Replication DNA Replication N1_MXG_TP->DNA_Replication Inhibits DNA_Polymerase->DNA_Replication Catalyzes S_Phase_Arrest S-Phase Arrest DNA_Replication->S_Phase_Arrest Leads to dGTP dGTP dGTP->DNA_Polymerase

Figure 1: Hypothesized mechanism of this compound action.

Quantitative Data Summary

The following tables represent hypothetical data for the inhibitory activity of this compound, based on typical results for nucleoside analogs.

Table 1: In Vitro Inhibition of DNA Polymerases by this compound Triphosphate

DNA Polymerase IsoformIC50 (µM)Inhibition Type (vs dGTP)
Polymerase α2.5Competitive
Polymerase δ3.8Competitive
Polymerase ε4.1Competitive
Polymerase γ (mitochondrial)> 50Weak Inhibition

Table 2: Cellular Effects of this compound

Cell LineProliferation IC50 (µM)Cell Cycle Arrest PhaseApoptosis Induction (at 2x IC50)
HeLa (Cervical Cancer)15.2S-Phase+++
A549 (Lung Cancer)21.8S-Phase++
MCF-7 (Breast Cancer)18.5S-Phase+++
HFF (Human Foreskin Fibroblasts)45.3S-Phase+

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Target cell lines (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: DNA Synthesis Assay (BrdU Incorporation)

This assay measures the level of new DNA synthesis by detecting the incorporation of the nucleoside analog BrdU.

Materials:

  • This compound

  • Target cell lines

  • BrdU labeling solution (10 µM)

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for detection (e.g., TMB for HRP, or fluorescence plate reader)

  • 96-well plates

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-3).

  • Incubate for 24 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the medium, and fix and denature the DNA according to the manufacturer's instructions for the BrdU kit.

  • Add the anti-BrdU antibody and incubate for 1-2 hours.

  • Wash the wells and add the detection substrate.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Quantify the inhibition of DNA synthesis relative to the untreated control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Target cell lines

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Cell_Culture Cell Seeding and Treatment with this compound Start->Cell_Culture MTT_Assay Cell Proliferation Assay (MTT) Cell_Culture->MTT_Assay BrdU_Assay DNA Synthesis Assay (BrdU Incorporation) Cell_Culture->BrdU_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Flow_Cytometry Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis BrdU_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Figure 2: General experimental workflow.

Troubleshooting

IssuePossible CauseSolution
High variability in MTT assay Uneven cell seeding, contamination, or compound precipitation.Ensure single-cell suspension before seeding. Check for contamination. Ensure the compound is fully dissolved in the medium.
Weak signal in BrdU assay Insufficient labeling time, improper fixation, or low cell proliferation rate.Optimize BrdU incubation time. Use a fresh fixation solution. Ensure cells are in the logarithmic growth phase.
Poor resolution in cell cycle analysis Incomplete cell fixation, cell clumping, or incorrect staining.Fix cells in ice-cold ethanol. Filter cells before analysis. Ensure proper concentration of PI and RNase A.

Conclusion

This compound presents a promising avenue for research into DNA synthesis inhibition. The protocols outlined above provide a framework for characterizing its effects on cell proliferation, DNA replication, and cell cycle progression. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for Investigating the Role of Modified Guanosine Analogs in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "N1-Methylxylo-guanosine" did not yield specific data regarding its role in apoptosis induction. The following application notes and protocols are based on the closely related and well-documented modified nucleoside, N7-methylguanosine (m7G) , and its role in cellular processes relevant to apoptosis, particularly in the context of cancer research. These notes are intended to serve as a guide for researchers, scientists, and drug development professionals investigating the effects of modified guanosine (B1672433) analogs on programmed cell death.

Introduction

N7-methylguanosine (m7G) is a prevalent post-transcriptional RNA modification that plays a critical role in various biological processes, including RNA stability, processing, and translation.[1][2][3] In recent years, the dysregulation of m7G modification has been increasingly implicated in the pathology of various human diseases, most notably cancer. Aberrant m7G levels, often resulting from the altered activity of methyltransferases (e.g., METTL1) and demethylases, can modulate the expression of oncogenes and tumor suppressors, thereby impacting tumor progression, metastasis, and resistance to cell death.[1][2][3][4]

These findings suggest that targeting the enzymes responsible for m7G modification could be a promising therapeutic strategy to induce apoptosis in cancer cells. This document provides an overview of the key signaling pathways potentially influenced by m7G modifications and detailed protocols for assays commonly used to assess apoptosis induction when studying compounds that modulate m7G levels.

Potential Signaling Pathways

The m7G modification can influence apoptosis through various mechanisms, primarily by affecting the translation and stability of mRNAs encoding key regulatory proteins in cell death pathways. For instance, altered m7G modification of tRNAs can impact global protein translation, which may affect the synthesis of pro- and anti-apoptotic proteins.[2] While the precise signaling cascades are a subject of ongoing research, a plausible mechanism involves the modulation of well-established apoptosis pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

For example, by altering the expression of proteins in the Bcl-2 family or components of the death-inducing signaling complex (DISC), modulation of m7G levels could shift the cellular balance towards apoptosis.[5][6][7]

Potential Intersection of m7G Modification with Apoptosis Pathways cluster_0 m7G Modification Machinery cluster_1 Downstream Effects cluster_2 Apoptosis Pathways METTL1 METTL1/WDR4 (Methyltransferase) mRNA_Stability Altered mRNA Stability/ Translation of Key Genes (e.g., Bcl-2 family, c-Myc) METTL1->mRNA_Stability Regulates Inhibitor Inhibitor Compound Inhibitor->METTL1 Inhibition Intrinsic Intrinsic Pathway (Mitochondrial) mRNA_Stability->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) mRNA_Stability->Extrinsic Caspase_Cascade Caspase Activation (Caspase-3, -7, -9) Intrinsic->Caspase_Cascade Extrinsic->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1. Intersection of m7G modification with apoptosis pathways.

Quantitative Data Presentation

When investigating a potential modulator of m7G-mediated apoptosis, it is crucial to present quantitative data in a clear and structured format. The following table is an example of how to summarize data from key apoptosis assays after treating a cancer cell line (e.g., HeLa) with a hypothetical inhibitor of an m7G methyltransferase.

Assay Parameter Measured Concentration of Inhibitor Result (Mean ± SD, n=3)
Cell Viability (MTT Assay) IC50 after 48hN/A15.2 ± 1.8 µM
Annexin V/PI Staining % Apoptotic Cells (Annexin V+/PI-)15 µM35.6 ± 4.2%
% Late Apoptotic/Necrotic (Annexin V+/PI+)15 µM12.1 ± 2.5%
Caspase-Glo® 3/7 Assay Caspase-3/7 Activity (Luminescence)15 µM4.8 ± 0.6-fold increase vs. control
TUNEL Assay % TUNEL-positive Cells15 µM28.9 ± 3.7%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization based on the specific cell line and experimental conditions.

General Experimental Workflow

The overall workflow for assessing the apoptotic effects of a compound targeting m7G modification involves several stages, from initial cell treatment to data acquisition and analysis.

General Workflow for Apoptosis Assays cluster_assays Apoptosis Assays start Start: Seed Cells treatment Treat cells with N7-methylguanosine modulator start->treatment incubation Incubate for desired time period (e.g., 24-48h) treatment->incubation annexin_v Annexin V/PI Staining incubation->annexin_v Early Apoptosis caspase Caspase Activity Assay incubation->caspase Mid Apoptosis tunel TUNEL Assay incubation->tunel Late Apoptosis data_acquisition Data Acquisition (Flow Cytometry, Plate Reader, Microscopy) annexin_v->data_acquisition caspase->data_acquisition tunel->data_acquisition analysis Data Analysis and Interpretation data_acquisition->analysis end End analysis->end

Figure 2. General workflow for apoptosis assays.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane.[8]

Materials:

  • Annexin V-FITC Conjugate

  • Propidium Iodide (PI) solution

  • 10X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells with the test compound at various concentrations and for the desired time. Include untreated cells as a negative control.

  • Harvest cells (including supernatant) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[8]

Protocol: Caspase-3/7 Activity Assay (Luminogenic)

This assay measures the activity of key executioner caspases, which are activated during mid-stage apoptosis.[9]

Materials:

  • Caspase-Glo® 3/7 Reagent (or similar)

  • White-walled 96-well plates suitable for luminescence

  • Treated and control cells

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with the test compound and controls. Include a "no-cell" background control.

  • Incubate for the desired time period.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled nucleotides, buffers)

  • Paraformaldehyde (4%) for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells on coverslips (for microscopy) or in suspension.

  • Harvest the cells and wash with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells by incubating in the permeabilization solution for 2 minutes on ice.

  • Wash the cells twice with PBS.

  • Prepare the TUNEL reaction mixture according to the kit manufacturer's protocol.

  • Resuspend the cells in 50 µL of the TUNEL reaction mixture. For a negative control, use a label solution without the TdT enzyme.

  • Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.

  • Wash the cells twice with PBS.

  • Resuspend the cells in PBS for analysis by flow cytometry or mount the coverslips for analysis by fluorescence microscopy.

By employing these assays, researchers can effectively characterize the pro-apoptotic potential of compounds that modulate N7-methylguanosine levels, providing valuable insights for basic research and therapeutic development.

References

Troubleshooting & Optimization

troubleshooting low yield in N1-Methylxylo-guanosine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of N1-Methylxylo-guanosine, with a primary focus on addressing issues related to low yield.

Troubleshooting Guides

This section offers a question-and-answer-based guide to troubleshoot specific problems that may arise during the synthesis of this compound.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Glycosylation cluster_1 Step 2: N1-Methylation cluster_2 Step 3: Deprotection A Protected Xylose C Xylo-guanosine (Protected) A->C Coupling B Protected Guanine (B1146940) B->C D Xylo-guanosine (Protected) F This compound (Protected) D->F Methylation E Methylating Agent E->F G This compound (Protected) H Final Product G->H Removal of Protecting Groups

Caption: General workflow for this compound synthesis.

Issue 1: Low Yield in the Glycosylation Step (Formation of Xylo-guanosine)

Question: My initial glycosylation reaction to form the xylo-guanosine precursor has a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the glycosylation step are a common challenge in nucleoside synthesis. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure that your protected xylose and guanine starting materials are pure and completely dry. Trace amounts of water can significantly reduce the efficiency of the coupling reaction.

  • Activation of the Sugar: The anomeric position of the protected xylose needs to be appropriately activated. This is often achieved by converting it to a glycosyl halide (bromide or chloride) or by using a leaving group such as an acetate (B1210297) or trichloroacetimidate. The choice of activating group can influence the reaction outcome.

  • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst (e.g., TMSOTf, SnCl₄) are critical. An insufficient amount may lead to an incomplete reaction, while an excess can cause degradation of the sugar or the base. It is advisable to titrate the amount of Lewis acid for optimal results.

  • Reaction Conditions: Glycosylation reactions are highly sensitive to temperature and reaction time. Running the reaction at too high a temperature can lead to the formation of anomers and other side products. A lower temperature with a longer reaction time is often preferable.

  • Protecting Groups: The nature of the protecting groups on both the xylose and the guanine base can influence the stereoselectivity and overall yield of the reaction.

Diagram: Troubleshooting Glycosylation

G Start Low Glycosylation Yield Q1 Are starting materials pure and dry? Start->Q1 A1_yes Check sugar activation method Q1->A1_yes Yes A1_no Purify and dry starting materials Q1->A1_no No Q2 Is Lewis acid catalyst optimized? A1_yes->Q2 A1_no->Q1 A2_yes Optimize reaction temperature and time Q2->A2_yes Yes A2_no Titrate Lewis acid concentration Q2->A2_no No End Improved Yield A2_yes->End A2_no->Q2

Caption: Logical steps for troubleshooting low glycosylation yield.

Issue 2: Poor Regioselectivity and Low Yield in the N1-Methylation Step

Question: I am observing a mixture of methylated products (N1, N7, N9, etc.) and a low yield of the desired this compound. How can I improve the N1-selectivity?

Answer: The guanine moiety has multiple nucleophilic nitrogen atoms, making regioselective alkylation challenging. N7 and N9 are often the most reactive sites. To achieve N1-selectivity, a careful strategy involving protecting groups is paramount.

  • Protecting Group Strategy: The key to directing methylation to the N1 position is to sterically and/or electronically disfavor reaction at other sites.

    • Hydroxyl Protection: The hydroxyl groups of the xylose moiety should be protected (e.g., as acetates, benzoates, or silyl (B83357) ethers) to prevent O-methylation.

    • Guanine Protection: Protecting the exocyclic N2-amine and the O6-carbonyl group is crucial. Protection of the O6 position, for instance as a 2-nitrophenyl or tert-butyldiphenylsilyl ether, can significantly enhance N1-selectivity by altering the electronic properties and sterically hindering the N7 position.[1]

  • Choice of Methylating Agent and Base: The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) and base (e.g., NaH, DBU, K₂CO₃) can influence the regioselectivity. A bulkier base might favor the less sterically hindered N1 position.

  • Reaction Conditions: Temperature and solvent can also play a significant role. It is advisable to start at a low temperature and slowly warm the reaction to find the optimal conditions that favor N1 methylation.

Table 1: Comparison of Alkylation Conditions for Guanine Precursors
EntrySubstrateAlkylating AgentBase/ConditionsMajor ProductReference
12-Amino-6-chloropurineAlkyl BromideBaseN-9
22-Amino-6-chloropurineAlcoholMitsunobu (DIAD/PPh₃)N-9[2]
3O⁶-protected Guanosine (B1672433)Alkyl HalideSterically hindered strong base2'-O

This table illustrates that without specific protection strategies, alkylation often favors the N-9 position.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are recommended?

Answer: The purification of nucleoside analogs can be challenging due to their polarity and the presence of closely related isomers.

  • Chromatography:

    • Silica (B1680970) Gel Chromatography: This is the most common method for separating the reaction mixture. A gradient elution system, often starting with a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is typically required.

    • Reversed-Phase Chromatography (C18): If the product is sufficiently non-polar, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can be very effective in separating isomers.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining highly pure material. Experiment with different solvent systems to induce crystallization.

  • Characterization: Use analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of your product. The presence of multiple isomers can often be detected by NMR.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the methylation of xylo-guanosine?

A1: The most common side products are other methylated isomers, primarily N7-methyl, N9-methyl, and O6-methyl derivatives. Di-methylated products can also form if the reaction conditions are too harsh. The relative amounts of these side products will depend on the protecting group strategy and reaction conditions used.

Q2: Can I perform the N1-methylation on unprotected xylo-guanosine?

A2: It is highly discouraged. Attempting to methylate unprotected xylo-guanosine will likely result in a complex mixture of products, including methylation on the hydroxyl groups of the xylose sugar and multiple positions on the guanine base, leading to an extremely low yield of the desired product and a very difficult purification process.

Q3: What is a good starting point for developing a protecting group strategy for N1-methylation?

A3: A robust strategy would involve:

  • Protection of the 3' and 5' hydroxyl groups of the xylose moiety with a bulky silyl group like TBDPS (tert-butyldiphenylsilyl).

  • Protection of the 2' hydroxyl group.

  • Protection of the O6 position of the guanine base, for example, with a diphenylcarbamoyl group.

  • After N1-methylation, the protecting groups can be removed under appropriate conditions.

Q4: My overall yield is still low after optimizing each step. What else could be the problem?

A4: If individual step yields are reasonable, consider the stability of your intermediates. Protected nucleosides can sometimes be unstable, and degradation might occur during workup or purification. Minimize the exposure of your intermediates to harsh acidic or basic conditions and purify them promptly after the reaction. Also, ensure that all solvents and reagents are of high purity and anhydrous where necessary.

Experimental Protocols

General Protocol for N1-Alkylation of a Protected Guanosine Derivative:

  • Preparation of the Protected Substrate: Start with xylo-guanosine that has its hydroxyl groups and the O6 position of the guanine base appropriately protected.

  • Reaction Setup: Dissolve the protected xylo-guanosine in an anhydrous aprotic solvent (e.g., DMF, THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) and add a suitable base (e.g., NaH, KHMDS) portion-wise. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to allow for deprotonation.

  • Methylation: Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a proton source (e.g., saturated ammonium (B1175870) chloride solution or water). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient.

  • Deprotection: Treat the purified, protected this compound with the appropriate reagents to remove all protecting groups. For example, silyl ethers are typically removed with a fluoride (B91410) source like TBAF, and acyl groups are removed by basic hydrolysis.

  • Final Purification: Purify the final product by reversed-phase HPLC or crystallization to obtain this compound of high purity.

References

optimizing N1-Methylxylo-guanosine stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Methylxylo-guanosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability and effective use of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a purine (B94841) nucleoside analog.[1] Like other purine analogs, it is investigated for its potential antitumor activities, which are thought to rely on mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis.[1] Its molecular formula is C11H15N5O5.

Q2: What is the general mechanism of action for purine nucleoside analogs like this compound?

A2: Purine nucleoside analogs generally function by mimicking endogenous purine nucleosides (adenosine and guanosine). After cellular uptake, they are typically phosphorylated to their active triphosphate forms. These triphosphates can then compete with natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into newly synthesizing DNA by DNA polymerases. Incorporation of the analog can lead to chain termination or create a dysfunctional DNA strand, ultimately triggering cell cycle arrest and apoptosis. Some guanine-based purines have also been shown to activate specific signaling pathways, such as the PKB/NO/sGC/cGMP/PKG/ERK pathway.

Q3: What are the primary factors that can affect the stability of this compound in cell culture media?

A3: The stability of nucleoside analogs like this compound in cell culture media can be influenced by several factors:

  • pH: The pH of the culture medium can affect the rate of hydrolytic degradation of the glycosidic bond.

  • Temperature: Higher temperatures, such as the standard cell culture temperature of 37°C, can accelerate chemical degradation.

  • Enzymatic Degradation: Cell culture media, especially when supplemented with serum, may contain enzymes like nucleoside phosphorylases that can cleave the glycosidic bond, inactivating the compound.

  • Media Components: Certain components in the media could potentially react with the nucleoside analog.

Q4: How should I prepare and store stock solutions of this compound?

A4: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For L-Guanosine, a related compound, stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months, protected from light.[2] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Q5: What are common reasons for observing lower-than-expected efficacy in my experiments?

A5: Lower-than-expected efficacy of this compound can stem from several issues:

  • Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment.

  • Low Intracellular Concentration: Poor membrane permeability or active efflux from the cells can limit the amount of the compound that reaches its intracellular target.

  • Cell Line Specificity: The expression levels of nucleoside transporters and activating kinases can vary significantly between different cell lines, affecting the uptake and metabolism of the analog.

  • Inappropriate Drug Concentration: The concentration used may be too low to elicit a significant biological response.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Possible Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use a calibrated multichannel pipette for consistent dispensing.
Edge Effects on Plates Avoid using the outer wells of multi-well plates for critical experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.
Compound Degradation Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the time the compound spends in the incubator before being added to cells.
Inconsistent Incubation Times Standardize all incubation times precisely across all experimental and control groups.
Issue 2: Low Potency or Lack of Cellular Response
Possible Cause Recommended Solution
Poor Membrane Permeability While not specific to this compound, some nucleoside analogs have poor cell uptake. If suspected, consider investigating prodrug strategies to enhance lipophilicity.
Rapid Cellular Efflux The compound may be a substrate for efflux pumps. This is a complex issue to address without specific inhibitors for the relevant pumps.
Insufficient Intracellular Activation The cell line may have low levels of the necessary kinases to phosphorylate this compound to its active triphosphate form. Consider screening different cell lines.
Compound Instability in Media Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols section).

Quantitative Data Summary

The following tables present hypothetical stability data for this compound based on typical behavior of nucleoside analogs. Note: This data is illustrative and should be confirmed experimentally.

Table 1: Hypothetical Half-life of this compound in Different Cell Culture Media at 37°C

Media TypeSupplementpHEstimated Half-life (hours)
DMEM10% FBS7.424
RPMI-164010% FBS7.228
DMEMSerum-Free7.448
RPMI-1640Serum-Free7.252

Table 2: Effect of Temperature on this compound Stability in DMEM + 10% FBS (pH 7.4)

Temperature (°C)Estimated Half-life (hours)
4>200
2596
3724

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media via HPLC

Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • Sterile conical tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) buffer (or other suitable buffer)

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Spike the cell culture medium with the stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile conical tubes for each time point.

    • Place the tubes in a 37°C incubator with 5% CO2.

  • Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.

    • Immediately freeze the sample at -80°C to halt further degradation.

  • Sample Analysis:

    • Thaw all samples on ice.

    • Filter the samples through a 0.22 µm syringe filter.

    • Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare 10 µM Working Solution in Media prep_stock->prep_work incubate Incubate at 37°C, 5% CO2 prep_work->incubate time_points Collect Samples at T=0, 2, 4, 8... hrs incubate->time_points freeze Flash Freeze at -80°C time_points->freeze hplc Analyze by HPLC-UV freeze->hplc calc Calculate % Remaining vs. T=0 hplc->calc

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Troubleshooting Low Efficacy start Low or No Biological Effect Observed check_conc Is the concentration appropriate? start->check_conc check_stability Is the compound stable in media? check_conc->check_stability Yes action_dose Perform dose-response experiment check_conc->action_dose No check_uptake Is there sufficient cellular uptake and activation? check_stability->check_uptake Yes action_stability Perform stability assay (Protocol 1) check_stability->action_stability No action_cell_line Test in different cell lines check_uptake->action_cell_line No end Re-evaluate experimental design check_uptake->end Yes action_dose->end action_stability->end action_cell_line->end

Caption: Logic diagram for troubleshooting low efficacy.

Signaling_Pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Putative Receptor pkb PKB (Akt) receptor->pkb no_synthase NO Synthase pkb->no_synthase no NO no_synthase->no sgc sGC no->sgc cgmp cGMP sgc->cgmp pkg PKG cgmp->pkg erk ERK pkg->erk apoptosis Apoptosis erk->apoptosis dna_incorp Incorporation into DNA dna_incorp->apoptosis compound This compound compound->receptor compound_tri This compound Triphosphate compound->compound_tri Phosphorylation compound_tri->dna_incorp

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Overcoming Poor Membrane Permeability of N1-Methylxylo-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor membrane permeability of N1-Methylxylo-guanosine.

FAQs and Troubleshooting Guides

Issue 1: Low Cellular Uptake of this compound in In Vitro Assays

Question: My experiments show very low intracellular concentrations of this compound. How can I improve its cellular uptake?

Answer: The inherent polarity of nucleoside analogs like this compound often leads to poor passive diffusion across cell membranes. To overcome this, several strategies can be employed to enhance its lipophilicity and facilitate cellular entry. Two primary approaches are recommended: prodrug synthesis and liposomal encapsulation.

Troubleshooting Low Cellular Uptake:

  • Confirm Baseline Permeability: Before attempting enhancement strategies, it is crucial to quantify the baseline permeability of this compound. A Caco-2 permeability assay is the industry standard for this purpose.[1][2]

  • Prodrug Approach: Converting this compound into a more lipophilic prodrug can significantly improve its ability to cross the cell membrane. The ProTide and cycloSal-phosphate approaches are two effective methods.[3][4][5][6]

  • Liposomal Formulation: Encapsulating this compound within lipid-based nanoparticles, such as liposomes, can facilitate its delivery across the cell membrane.[7]

Issue 2: Choosing the Right Permeability Enhancement Strategy

Question: Should I use a prodrug approach or liposomal encapsulation for this compound?

Answer: The choice between a prodrug strategy and liposomal encapsulation depends on several factors, including the specific experimental context, target cell type, and desired release kinetics.

Comparison of Strategies:

StrategyAdvantagesDisadvantagesBest Suited For
ProTide Prodrugs - Well-established technology.- Can bypass the first phosphorylation step.[5]- Can be designed for targeted delivery.- Requires multi-step chemical synthesis.- Stereoisomer separation may be necessary.- Targeted delivery to specific tissues (e.g., liver).- Overcoming resistance due to deficient nucleoside kinases.
cycloSal-Phosphate Prodrugs - Chemically-driven intracellular release, independent of enzymes.[3][6]- Synthesis can be complex.- Stability of the prodrug needs to be optimized.- Broad applicability across different cell types.- Situations where enzymatic activation is a concern.
Liposomal Encapsulation - Can carry both hydrophilic and hydrophobic compounds.- Protects the drug from degradation.- Can be modified for targeted delivery.[7]- Potential for instability and leakage.- Manufacturing can be complex.- Uptake mechanism can vary between cell types.- Improving the pharmacokinetic profile of the drug.- Reducing systemic toxicity.

Logical Workflow for Strategy Selection:

Strategy Selection Start Start: Low this compound Permeability Assess_Target Assess Target & Experimental Goals Start->Assess_Target Prodrug Prodrug Strategy Assess_Target->Prodrug Need for intracellular metabolite delivery Liposome Liposomal Encapsulation Assess_Target->Liposome Need for improved pharmacokinetics & reduced toxicity ProTide ProTide Approach Prodrug->ProTide Targeting or kinase bypass needed cycloSal cycloSal Approach Prodrug->cycloSal Enzyme-independent release desired End Proceed with Selected Strategy Liposome->End ProTide->End cycloSal->End

Caption: Workflow for selecting a permeability enhancement strategy.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the steps to assess the intestinal permeability of this compound and its derivatives using the Caco-2 cell model.[1][2][8][9][10]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (this compound or its prodrug) to the apical (A) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side.

    • To assess efflux, perform the experiment in the reverse direction (B to A).

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

Experimental Workflow for Caco-2 Assay:

Caco-2 Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Culture_Cells Culture for 21 days Seed_Cells->Culture_Cells Measure_TEER Measure TEER to confirm monolayer integrity Culture_Cells->Measure_TEER Add_Compound Add test compound to apical side Measure_TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Collect_Samples Collect samples from basolateral side Incubate->Collect_Samples Quantify Quantify compound concentration by LC-MS/MS Collect_Samples->Quantify Calculate_Papp Calculate Papp value Quantify->Calculate_Papp

Caption: Workflow for the Caco-2 permeability assay.

Protocol 2: Synthesis of this compound ProTide

This protocol provides a general method for the synthesis of a phosphoramidate (B1195095) prodrug (ProTide) of this compound. This method is adapted from established protocols for other nucleoside analogs.[5]

Methodology:

  • Protection of this compound:

    • Protect the reactive hydroxyl groups on the xylose sugar moiety, leaving the 5'-hydroxyl group free for phosphorylation.

  • Phosphorylation:

    • React the protected this compound with an appropriate phosphorylating agent (e.g., aryl phosphorochloridate) in the presence of a base (e.g., N-methylimidazole).

  • Coupling with Amino Acid Ester:

    • Couple the resulting phosphoramidate intermediate with the desired amino acid ester.

  • Deprotection:

    • Remove the protecting groups from the sugar moiety to yield the final ProTide.

  • Purification:

    • Purify the final product using column chromatography or HPLC.

Signaling Pathway of ProTide Activation:

ProTide Activation ProTide This compound ProTide (Lipophilic) Cell_Membrane Cell Membrane ProTide->Cell_Membrane Passive Diffusion Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Esterase Esterase Cleavage Intracellular_Space->Esterase Phosphoramidase Phosphoramidase Cleavage Esterase->Phosphoramidase NMP This compound Monophosphate Phosphoramidase->NMP Kinase1 Kinase NMP->Kinase1 NDP This compound Diphosphate Kinase1->NDP Kinase2 Kinase NDP->Kinase2 NTP This compound Triphosphate (Active) Kinase2->NTP

Caption: Intracellular activation pathway of a ProTide.

Protocol 3: Liposomal Encapsulation of this compound

This protocol describes a common method for encapsulating this compound into liposomes using the thin-film hydration technique.

Methodology:

  • Lipid Film Formation:

    • Dissolve lipids (e.g., DSPC and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution containing this compound by vortexing or sonication. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Extrude the MLV suspension through polycarbonate membranes of a defined pore size to produce unilamellar vesicles of a uniform size.

  • Purification:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, zeta potential, and encapsulation efficiency of the prepared liposomes.

Quantitative Data Summary (Hypothetical):

The following table presents hypothetical data to illustrate the expected improvement in permeability. Researchers should generate their own data following the provided protocols.

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B/A)
This compound0.5 ± 0.11.2 ± 0.2
This compound ProTide5.2 ± 0.81.1 ± 0.3
Liposomal this compound8.9 ± 1.2N/A

Disclaimer: The quantitative data presented is for illustrative purposes only and is not based on actual experimental results for this compound.

References

strategies to reduce cytotoxicity of N1-Methylxylo-guanosine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N1-Methylxylo-guanosine is a specialized research compound, and publicly available data on its specific cytotoxicity profile and mitigation strategies are limited. The following troubleshooting guides and FAQs are based on established principles for the broader class of purine (B94841) nucleoside analogs. Researchers should adapt and validate these strategies for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cytotoxicity for this compound?

A1: As a purine nucleoside analog, this compound is presumed to exert its cytotoxic effects primarily through interference with nucleic acid synthesis.[1] After cellular uptake, it is likely phosphorylated to its triphosphate form. This active metabolite can then compete with natural guanosine (B1672433) triphosphate (GTP) for incorporation into DNA by DNA polymerases. Its integration is expected to lead to chain termination and stall DNA replication, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]

Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?

A2: Several factors could contribute to unexpectedly high cytotoxicity:

  • High Cellular Uptake: The expression levels of nucleoside transporters on your specific cell line can greatly influence the intracellular concentration of the analog.[2][3][4]

  • Efficient Metabolic Activation: The intracellular kinases responsible for phosphorylating this compound to its active triphosphate form may be highly active in your cell model.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to nucleoside analogs due to differences in metabolism, DNA repair capacity, and apoptotic thresholds.

  • Experimental Conditions: Factors such as cell density, media composition, and duration of exposure can all impact the observed cytotoxicity.

Q3: Are there any general strategies to reduce the off-target cytotoxicity of this compound while preserving its intended activity?

A3: Yes, several strategies applicable to nucleoside analogs can be explored:

  • Dose Optimization: The most straightforward approach is to perform a careful dose-response study to identify the lowest effective concentration.

  • Co-administration with Nucleosides: Supplementing the culture medium with low concentrations of natural nucleosides (e.g., guanosine or deoxyguanosine) may help to competitively reduce the uptake and incorporation of the analog in non-target cells, although this could also potentially reduce its intended efficacy.

  • Modulation of Nucleoside Transporters: While pharmacologic modulation of specific transporters is complex, being aware of the transporter expression in your cell line can aid in interpreting results.[2][3][4]

  • Mitochondrial Protectants: If mitochondrial toxicity is suspected, co-treatment with antioxidants or mitochondrial protective agents could be investigated.

Troubleshooting Guides

Issue 1: Excessive Cell Death in Control (Vehicle-Treated) Group
Possible Cause Troubleshooting Step
Vehicle Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells. A vehicle toxicity curve should be generated.
Suboptimal Cell Culture Conditions Verify the health and viability of the cell stock. Ensure proper media formulation, pH, and incubation conditions.
Contamination Test for mycoplasma and other microbial contaminants.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause Troubleshooting Step
Variable Cell Seeding Density Use a consistent cell seeding density for all experiments. Ensure even cell distribution in multi-well plates.
Inconsistent Drug Preparation Prepare fresh stock solutions of this compound and dilute them accurately for each experiment.
Edge Effects in Multi-well Plates To minimize evaporation and temperature variations, avoid using the outer wells of the plate or fill them with sterile PBS.
Variations in Incubation Time Adhere to a strict and consistent incubation time for all experiments.

Quantitative Data Summary

Table 1: Template for Cytotoxicity of this compound in Various Cell Lines

Cell Line Assay Type Exposure Time (hours) IC50 / CC50 (µM)
e.g., HeLaMTT72[Insert experimental value]
e.g., A549LDH48[Insert experimental value]
e.g., JurkatAnnexin V/PI24[Insert experimental value]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol provides a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

G cluster_0 Experimental Workflow: Assessing Strategies to Reduce Cytotoxicity A 1. Determine IC50 of This compound B 2. Select Sub-lethal Concentration for Further Experiments A->B C 3. Co-administer with Potential Cytoprotective Agent (e.g., Antioxidant, Nucleoside Competitor) B->C D 4. Assess Cell Viability (MTT, LDH Assay) C->D E 5. Measure Apoptosis (Annexin V, Caspase Assay) C->E F 6. Analyze Data and Compare to this compound Alone D->F E->F

Caption: Workflow for evaluating cytoprotective strategies.

G cluster_1 Proposed Signaling Pathway for this compound Cytotoxicity N1M This compound Transport Nucleoside Transporters N1M->Transport Uptake N1M_intra Intracellular This compound Transport->N1M_intra Kinases Cellular Kinases N1M_intra->Kinases Phosphorylation N1M_TP This compound Triphosphate Kinases->N1M_TP DNAPol DNA Polymerase N1M_TP->DNAPol Competition with dGTP DNA_Incorp Incorporation into DNA DNAPol->DNA_Incorp Replication_Stall DNA Replication Stall DNA_Incorp->Replication_Stall DDR DNA Damage Response (ATM/ATR activation) Replication_Stall->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Hypothetical cytotoxicity pathway for this compound.

References

Technical Support Center: Preventing Rapid Efflux of N1-Methylxylo-guanosine from Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the rapid efflux of N1-Methylxylo-guanosine (N1-mXG) from cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N1-mXG) and why is its cellular retention important?

This compound is a purine (B94841) nucleoside analog.[1] Like other nucleoside analogs, its therapeutic or research efficacy often depends on its ability to be retained and metabolized within the target cells. Rapid efflux, or removal, of N1-mXG from the cell can significantly reduce its intracellular concentration, thereby diminishing its intended biological effect.

Q2: What are the primary mechanisms responsible for the efflux of nucleoside analogs like N1-mXG?

The primary drivers of nucleoside analog efflux are ATP-binding cassette (ABC) transporters.[2] These membrane proteins use the energy from ATP hydrolysis to actively transport a wide variety of substances, including drugs and their metabolites, out of the cell.[2][3] Key ABC transporters implicated in the efflux of nucleoside and nucleotide analogs include:

  • Multidrug Resistance-Associated Proteins (MRPs), particularly MRP4 (ABCC4) and MRP5 (ABCC5): These are well-documented transporters of cyclic nucleotides and various nucleoside analogs.[4][5]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter is known for its broad substrate specificity and its role in multidrug resistance, which includes the efflux of certain nucleoside analogs.[6][7]

While Solute Carrier (SLC) transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), are primarily responsible for the uptake of nucleosides, some ENTs can facilitate bidirectional transport and may contribute to efflux under certain conditions.[8][9]

Q3: How can I determine if N1-mXG is being actively transported out of my cells?

To ascertain if active transport is responsible for the low intracellular accumulation of N1-mXG, you can perform an accumulation assay in the presence and absence of known broad-spectrum inhibitors of ABC transporters. A significant increase in intracellular N1-mXG concentration in the presence of an inhibitor suggests that the compound is a substrate for one or more efflux pumps.

Q4: Are there known inhibitors that can be used to block the efflux of N1-mXG?

While specific inhibitors for N1-mXG efflux have not been documented, several compounds are known to inhibit major nucleoside analog transporters. These can be used experimentally to investigate and potentially block N1-mXG efflux. It is crucial to note that many of these inhibitors are not specific to a single transporter and may have off-target effects.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and overcoming the rapid efflux of this compound.

Problem: Low intracellular concentration of N1-mXG despite adequate extracellular concentration.

Step 1: Confirm Active Efflux

  • Hypothesis: N1-mXG is being actively transported out of the cells by ABC transporters.

  • Experiment: Conduct a cellular accumulation assay. Incubate cells with a fixed concentration of N1-mXG in the presence and absence of a general ABC transporter inhibitor.

  • Suggested Inhibitors:

    • Verapamil: A broad-spectrum inhibitor of P-glycoprotein (ABCB1) and other ABC transporters.

    • MK-571: An inhibitor of MRPs.

    • Ko143: A potent and specific inhibitor of ABCG2.

  • Expected Outcome: A significant increase in the intracellular concentration of N1-mXG in the presence of an inhibitor indicates active efflux.

Step 2: Identify the Transporter Family Involved

  • Hypothesis: A specific family of ABC transporters (e.g., MRPs or ABCG2) is primarily responsible for N1-mXG efflux.

  • Experiment: Use more specific inhibitors in your accumulation assay.

  • Interpretation:

    • If MK-571 significantly increases N1-mXG accumulation, MRPs (likely MRP4 or MRP5) are implicated.

    • If Ko143 significantly increases N1-mXG accumulation, ABCG2 is the likely transporter.

    • If multiple inhibitors show an effect, several transporters may be involved.

Step 3: Downregulate Transporter Expression

  • Hypothesis: Reducing the expression of the identified transporter(s) will increase N1-mXG retention.

  • Experiment: Use siRNA or shRNA to specifically knock down the expression of the candidate transporter gene (e.g., ABCC4, ABCC5, or ABCG2).

  • Procedure:

    • Transfect cells with siRNA or shRNA targeting the transporter of interest.

    • Confirm knockdown of the target protein by Western blot or qPCR.

    • Perform an N1-mXG accumulation assay on the knockdown cells and compare the results to control cells.

  • Expected Outcome: A significant increase in N1-mXG accumulation in the knockdown cells will confirm the role of that specific transporter in the efflux of your compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of various compounds on key nucleoside analog efflux transporters. This data can guide the selection of appropriate inhibitors for your experiments.

InhibitorTarget Transporter(s)Reported IC50 / Effective ConcentrationReference
MK-571 MRP1, MRP41-50 µM[4]
Ko143 ABCG20.1-1 µMN/A
Probenecid MRPs, OATs100-1000 µMN/A
Dipyridamole ENTs, MRPs10-100 µMN/A

Note: IC50 values can vary significantly depending on the cell type, substrate, and experimental conditions. The provided concentrations are a general guide.

Experimental Protocols

Protocol 1: Cellular Accumulation Assay

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation with Inhibitor: Pre-incubate the cells with the selected inhibitor (or vehicle control) in a serum-free medium for 30-60 minutes at 37°C.

  • Addition of N1-mXG: Add N1-mXG to the desired final concentration and incubate for a specific time course (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Cell Lysis: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to stop the transport process. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer).

  • Quantification: Quantify the intracellular concentration of N1-mXG in the cell lysates using a validated analytical method, such as LC-MS/MS.

  • Data Normalization: Normalize the intracellular N1-mXG concentration to the total protein content of each sample, determined by a BCA assay.

Visualizations

EffluxPathways cluster_cell Cell cluster_membrane Cell Membrane N1-mXG_in Intracellular This compound MRP4 MRP4 (ABCC4) N1-mXG_in->MRP4 ATP MRP5 MRP5 (ABCC5) N1-mXG_in->MRP5 ATP ABCG2 ABCG2 (BCRP) N1-mXG_in->ABCG2 ATP N1-mXG_out Extracellular This compound MRP4->N1-mXG_out MRP5->N1-mXG_out ABCG2->N1-mXG_out

Caption: Major ATP-dependent efflux pathways for nucleoside analogs.

TroubleshootingWorkflow start Start: Low intracellular N1-mXG step1 Step 1: Accumulation Assay with broad-spectrum inhibitor (e.g., Verapamil) start->step1 decision1 Significant Increase in N1-mXG? step1->decision1 step2 Step 2: Accumulation Assay with specific inhibitors (e.g., MK-571, Ko143) decision1->step2 Yes end_fail Conclusion: Efflux may not be the primary issue or is mediated by unidentified transporters. Consider other mechanisms (e.g., metabolism, poor uptake). decision1->end_fail No step3 Step 3: Identify primary transporter(s) step2->step3 step4 Step 4: siRNA/shRNA knockdown of target transporter step3->step4 decision2 Increased N1-mXG retention? step4->decision2 end_success Conclusion: Efflux mediated by identified transporter. Use inhibitor or knockdown in future experiments. decision2->end_success Yes decision2->end_fail No

Caption: Troubleshooting workflow for investigating N1-mXG efflux.

References

Technical Support Center: Optimizing N1-Methylxylo-guanosine Concentration for Antiviral Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on determining the optimal concentration of N1-Methylxylo-guanosine for its antiviral effects. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential antiviral application?

This compound is a purine (B94841) nucleoside analog. Nucleoside analogs are synthetic compounds that mimic natural nucleosides and can interfere with viral replication.[1] They are often investigated for their potential as antiviral drugs.[1][2] this compound, specifically, has been identified as a biomedical research tool for studying RNA viruses, with potential applications in the development of antivirals for influenza and hepatitis.[]

Q2: What is the general mechanism of action for antiviral nucleoside analogs?

Antiviral nucleoside analogs typically function by being incorporated into the growing viral DNA or RNA chain during replication.[1] Once incorporated, they can terminate the chain elongation process, leading to the inhibition of viral replication.[1] Some guanosine (B1672433) analogs have also been shown to stimulate the innate immune system through pathways like Toll-like receptor 7 (TLR7), leading to the production of antiviral cytokines such as interferons.[4]

Q3: What are the key parameters to determine the optimal concentration of an antiviral compound?

The three critical parameters for optimizing the concentration of an antiviral compound are:

  • 50% Effective Concentration (EC50): The concentration of the drug that inhibits viral replication by 50%. A lower EC50 value indicates higher potency.

  • 50% Cytotoxic Concentration (CC50): The concentration of the drug that causes a 50% reduction in the viability of uninfected host cells. A higher CC50 value indicates lower cytotoxicity.

  • Selectivity Index (SI): This is the ratio of CC50 to EC50 (SI = CC50 / EC50). The SI is a crucial measure of a compound's therapeutic window. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the host cells.[4]

Q4: How are the EC50 and CC50 values experimentally determined?

The EC50 is typically determined using a viral inhibition assay, such as a plaque reduction assay or a cytopathic effect (CPE) inhibition assay. The CC50 is determined using a cytotoxicity assay, such as the MTT or MTS assay, on uninfected host cells.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) by Plaque Reduction Assay

This protocol outlines the steps to assess the antiviral efficacy of this compound by quantifying the reduction in viral plaques.

  • Cell Seeding: Seed a confluent monolayer of appropriate host cells in 6-well or 12-well plates. Incubate until cells are fully confluent.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium to achieve a target of 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the culture medium from the cells and infect the monolayer with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Preparation: Prepare serial dilutions of this compound in an overlay medium (e.g., medium containing 1.5% carboxymethyl cellulose). Include a "no-drug" control.

  • Treatment: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the no-drug control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Cytotoxicity (CC50) by MTT Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability.[5]

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include "cells-only" (no compound) and "medium-only" (no cells) controls.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[5] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[6] Mix thoroughly.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells-only" control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[7]

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: Antiviral Activity of this compound against Influenza Virus

CompoundVirus StrainHost CellEC50 (µM) [95% CI]
This compoundA/H1N1MDCK[Insert Data]
This compoundB/VictoriaMDCK[Insert Data]
Positive ControlA/H1N1MDCK[Insert Data]

Table 2: Cytotoxicity and Selectivity Index of this compound

CompoundHost CellCC50 (µM) [95% CI]Selectivity Index (SI = CC50/EC50)
This compoundMDCK[Insert Data][Calculated Value]
Positive ControlMDCK[Insert Data][Calculated Value]

Troubleshooting Guide

Q: My compound shows high cytotoxicity (low CC50 value). What can I do?

  • Check Compound Purity: Impurities in the compound stock can contribute to cytotoxicity. Verify the purity of your this compound sample.

  • Reduce Incubation Time: A shorter exposure time in the cytotoxicity assay might reveal a better therapeutic window. Ensure the incubation time is consistent with the antiviral assay.

  • Use a Different Cell Line: Cytotoxicity can be cell-line specific. If feasible, test the compound on a different host cell line that also supports viral replication.

Q: I am not observing any significant antiviral activity (high EC50 value). What are the possible reasons?

  • Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment. Degradation of the compound will lead to a loss of activity.

  • Inappropriate Viral Titer: An excessively high viral load might overwhelm the inhibitory effect of the compound. Optimize the viral titer used for infection.

  • Mechanism of Action: The virus you are testing may not be susceptible to the specific mechanism of action of this compound. This compound is suggested to be effective against RNA viruses; its efficacy against DNA viruses may be limited.[]

  • Cellular Uptake and Metabolism: The compound may not be efficiently taken up by the host cells or converted to its active triphosphate form.

Q: My results are inconsistent between experiments. How can I improve reproducibility?

  • Standardize Cell Conditions: Ensure that cells are at a consistent passage number and confluency for each experiment.

  • Precise Reagent Handling: Use calibrated pipettes and ensure thorough mixing of all reagents and compound dilutions.

  • Automated Plate Reading: Use a plate reader for objective measurement of plaque numbers or cell viability to minimize human error.

  • Include Controls: Always include positive (a known antiviral drug) and negative (vehicle-only) controls in every experiment to validate the assay performance.

Visualizations

experimental_workflow_plaque_assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Host Cells in 6-well Plates infect Infect Cells (1 hr incubation) seed_cells->infect prep_virus Prepare Virus Dilutions prep_virus->infect prep_compound Prepare this compound Serial Dilutions treat Add Overlay with Compound prep_compound->treat infect->treat incubate Incubate for Plaque Formation treat->incubate fix_stain Fix and Stain Plaques incubate->fix_stain count Count Plaques fix_stain->count calculate Calculate % Inhibition and EC50 count->calculate

Caption: Workflow for Plaque Reduction Assay to Determine EC50.

experimental_workflow_mtt_assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Host Cells in 96-well Plates treat Treat Cells with Compound seed_cells->treat prep_compound Prepare this compound Serial Dilutions prep_compound->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent (3-4 hr incubation) incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate Calculate % Viability and CC50 read_absorbance->calculate

Caption: Workflow for MTT Cytotoxicity Assay to Determine CC50.

tlr7_signaling_pathway cluster_outside Extracellular/Endosome cluster_inside Intracellular compound Guanosine Analogs (e.g., this compound) tlr7 TLR7 compound->tlr7 Activates myd88 MyD88 tlr7->myd88 irak IRAKs myd88->irak traf TRAF6 irak->traf irfs IRF3/7 traf->irfs nfkb NF-κB traf->nfkb ifn Type I Interferons (IFN-α/β) irfs->ifn Induces cytokines Pro-inflammatory Cytokines nfkb->cytokines Induces

Caption: Potential TLR7 Signaling Pathway for Guanosine Analogs.

References

Technical Support Center: Phosphorylation of N1-Methylxylo-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the phosphorylation of N1-Methylxylo-guanosine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound phosphates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enzymatic phosphorylation of this compound?

The primary challenges in the enzymatic phosphorylation of this compound revolve around enzyme kinetics and substrate specificity. The modifications at both the N1 position of the guanine (B1146940) base and the xylose sugar moiety can lead to:

  • Reduced enzyme recognition and binding: Many kinases have high specificity for their natural substrates (e.g., deoxyguanosine or guanosine). The N1-methyl group and the xylo-configuration can cause steric hindrance within the enzyme's active site, leading to poor substrate acceptance.[1][2][3]

  • Low phosphorylation efficiency: Consequently, this can result in low reaction yields and slow conversion rates.[4]

  • Difficulty in subsequent phosphorylation steps: Even if the monophosphate is formed, further phosphorylation to the di- and triphosphate forms by other kinases can also be challenging.[5]

Q2: Which type of kinase is most suitable for phosphorylating this compound?

Selecting an appropriate kinase is critical. While there is no specific kinase documented for this compound, kinases with broad substrate specificity are the most promising candidates. Consider screening the following types of enzymes:

  • Deoxyribonucleoside kinases (dNKs): Human deoxyguanosine kinase (dGK) and Drosophila melanogaster deoxynucleoside kinase (DmdNK) are known to phosphorylate a variety of purine (B94841) nucleoside analogs.[1][3][4] DmdNK, in particular, exhibits broad substrate specificity.[3][4]

  • Viral thymidine (B127349) kinases (TKs): Herpes Simplex Virus thymidine kinase (HSV-TK) is known for its broad substrate tolerance, including guanosine (B1672433) analogs.[6][7]

  • Nucleoside phosphotransferases: These enzymes can be an alternative, catalyzing the transfer of a phosphate (B84403) group from a donor to the nucleoside.[8]

Q3: How can I monitor the progress of the phosphorylation reaction?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction. A reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used to separate the unreacted this compound from its phosphorylated products (mono-, di-, and triphosphate).[9][10]

  • Detection: UV detection at around 260 nm is suitable for guanosine analogs.

  • Mobile Phase: A gradient elution with a buffer such as ammonium (B1175870) formate (B1220265) and an organic solvent like acetonitrile (B52724) is typically used.

  • Challenges in HPLC: Phosphorylated compounds can interact with stainless steel components in standard HPLC systems, leading to poor peak shape and recovery. Using a bio-inert HPLC system with PEEK-lined components can significantly improve results.[9]

Troubleshooting Guides

Problem 1: Low or No Phosphorylation Product Detected
Possible Cause Suggested Solution
Inappropriate Kinase Selection The chosen kinase may not recognize this compound as a substrate. Screen a panel of kinases with broad substrate specificity, such as Drosophila melanogaster deoxynucleoside kinase (DmdNK) or Herpes Simplex Virus thymidine kinase (HSV-TK).[3][4][7]
Sub-optimal Reaction Conditions The pH, temperature, or buffer composition may not be optimal for the kinase. Review the manufacturer's recommendations for the specific kinase. A typical starting point is a buffer at pH 7.5 and a temperature of 37°C.[4]
Inhibitors in the Reaction Mixture Excess salt, phosphate, or ammonium ions can inhibit kinase activity.[11] Purify the this compound substrate prior to the reaction.
ATP Degradation ATP, the phosphate donor, can degrade over time. Use a fresh stock of ATP for each reaction.[11]
Insufficient Enzyme Concentration The amount of kinase may be too low for efficient conversion. Increase the enzyme concentration in a stepwise manner.
Problem 2: Reaction Stalls After Initial Product Formation
Possible Cause Suggested Solution
Product Inhibition The accumulation of the phosphorylated product or ADP can inhibit the kinase. Consider a coupled-enzyme system to regenerate ATP from ADP, which can drive the reaction forward.
Enzyme Instability The kinase may lose activity over the course of a long incubation. Perform a time-course experiment to determine the optimal reaction time. Consider adding a stabilizing agent like BSA if compatible with your kinase.
Equilibrium Limitation The phosphorylation reaction may have reached equilibrium. Increasing the concentration of ATP or the kinase may help to shift the equilibrium towards the product.

Quantitative Data Summary

The following table summarizes the kinetic parameters for various kinases with different guanosine analogs. This data can serve as a reference for what to expect in terms of enzyme efficiency with modified substrates. Note that the values are highly dependent on the specific enzyme and reaction conditions.

KinaseSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Human Guanylate KinaseGuanosine Monophosphate (GMP)62604.3 x 107
Human Guanylate KinaseDeoxyguanosine Monophosphate (dGMP)102502.5 x 107
Herpes Simplex Virus Thymidine KinaseGanciclovir330--
Herpes Simplex Virus Thymidine KinaseAcyclovir3000--
Human Deoxyguanosine KinaseDeoxyguanosine (dG)0.40.143.5 x 105
Human Deoxyguanosine KinaseGanciclovir2000.00315
Drosophila melanogaster Deoxynucleoside KinaseDeoxyguanosine (dG)2.51.14.4 x 105

Data is compiled for illustrative purposes from various sources and may not be directly comparable.

Experimental Protocols

Detailed Methodology: Enzymatic Synthesis of this compound-5'-monophosphate

This protocol provides a general framework for the enzymatic phosphorylation of this compound. Optimization will be necessary based on the specific kinase used.

1. Materials:

  • This compound

  • Selected kinase (e.g., Drosophila melanogaster deoxynucleoside kinase)

  • ATP (Adenosine-5'-triphosphate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Quenching solution (e.g., 0.5 M EDTA)

  • HPLC system with a C18 or HILIC column

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • In a microcentrifuge tube, combine the reaction components in the following order:

    • Reaction Buffer

    • This compound (final concentration typically 1-10 mM)

    • ATP (final concentration typically 1.5-2 fold molar excess over the substrate)

  • Pre-incubate the mixture at the optimal temperature for the kinase (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the kinase (the amount will need to be optimized, but a starting point could be 0.1-1 U per µmol of substrate).

  • Incubate the reaction at the optimal temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.

  • Analyze the quenched samples by HPLC to determine the extent of conversion.

3. Analysis:

  • Inject the quenched samples onto the HPLC system.

  • Monitor the disappearance of the this compound peak and the appearance of the this compound-5'-monophosphate peak.

  • Quantify the product formation by integrating the peak areas and comparing them to a standard curve if available.

Visualizations

phosphorylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis substrate This compound reaction_mix Combine Substrate, Kinase, ATP, Buffer substrate->reaction_mix kinase Kinase Selection (e.g., DmdNK) kinase->reaction_mix reagents ATP & Buffer reagents->reaction_mix incubation Incubate at Optimal Temperature reaction_mix->incubation quenching Quench Aliquots Over Time incubation->quenching hplc HPLC Analysis quenching->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the enzymatic phosphorylation of this compound.

troubleshooting_tree start Low/No Product q1 Is any product detected at all? start->q1 no_prod No Product q1->no_prod No low_prod Low Product q1->low_prod Yes check_kinase Verify Kinase Activity with Control Substrate no_prod->check_kinase screen_kinases Screen Different Kinases check_kinase->screen_kinases check_reagents Check ATP and Buffer Integrity screen_kinases->check_reagents optimize_cond Optimize Reaction Conditions (pH, Temp, Concentrations) low_prod->optimize_cond time_course Perform Time-Course Experiment optimize_cond->time_course check_inhibition Investigate Product Inhibition time_course->check_inhibition

Caption: Troubleshooting decision tree for low phosphorylation yield.

References

mitigating off-target effects of N1-Methylxylo-guanosine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N1-Methylxylo-guanosine (MXG) is a hypothetical compound presented here for illustrative purposes to demonstrate the principles of mitigating off-target effects in experimental settings. The data and protocols are based on established methodologies for kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using MXG?

A1: Off-target effects are unintended interactions of a compound with proteins other than its intended target. In the context of MXG, a putative kinase inhibitor, this means it may inhibit other kinases or bind to unrelated proteins. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other confounding effects that obscure the true biological role of the intended target.

Q2: How can I determine if my experimental results are due to off-target effects of MXG?

A2: A multi-pronged approach is necessary to identify off-target effects. This typically involves:

  • Kinase Profiling: Screening MXG against a large panel of kinases to identify unintended targets.

  • Using a Structurally Unrelated Inhibitor: Comparing the biological effects of MXG with another inhibitor that targets the same primary protein but has a different chemical structure.

  • Cellular Thermal Shift Assays (CETSA): Assessing the engagement of MXG with its intended target and potential off-targets in a cellular context.

  • Phenotypic Rescue/Knockdown Experiments: Confirming that the observed phenotype can be rescued by expressing a drug-resistant mutant of the target protein or mimicked by knocking down the target protein.

Q3: What are the common strategies to mitigate the off-target effects of MXG?

A3: Mitigating off-target effects can be approached in several ways:

  • Dose Optimization: Using the lowest effective concentration of MXG to minimize engagement with lower-affinity off-targets.

  • Chemical Modification: Synthesizing and testing analogs of MXG to identify a variant with improved selectivity.

  • Use of Control Compounds: Employing an inactive analog of MXG as a negative control to distinguish specific from non-specific effects.

  • Target Validation with Orthogonal Approaches: Using genetic methods like RNAi or CRISPR/Cas9 to validate that the observed phenotype is a direct result of inhibiting the intended target.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Inconsistent results between experiments. Off-target effects of MXG may be influencing different cell lines or experimental conditions variably.Perform a dose-response curve for MXG in your specific cell line to determine the optimal concentration. Validate key findings with a structurally unrelated inhibitor for the same target.
Observed phenotype does not match known function of the intended target. MXG may have potent off-target effects that are responsible for the observed phenotype.Conduct a broad kinase selectivity screen to identify potential off-targets. Use a rescue experiment with a drug-resistant mutant of the intended target to confirm on-target engagement.
High levels of cellular toxicity at effective concentrations. The toxicity may be due to the inhibition of essential off-target kinases.Lower the concentration of MXG and combine it with a sub-optimal dose of another inhibitor for the same target that has a different off-target profile. Consider using a more selective analog if available.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of MXG (1 µM)

Kinase % Inhibition Classification
Target Kinase A 98%On-Target
Off-Target Kinase X85%Significant Off-Target
Off-Target Kinase Y62%Moderate Off-Target
Off-Target Kinase Z25%Weak Off-Target
Average of 200 other kinases<10%Minimal Off-Target

Table 2: Effect of Dose Reduction on On-Target vs. Off-Target Inhibition

MXG Concentration On-Target Kinase A Inhibition (%) Off-Target Kinase X Inhibition (%)
1 µM98%85%
100 nM85%45%
10 nM55%15%

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Mobility Shift Assay

  • Prepare Kinase Reactions: In a 384-well plate, add 2.5 µL of 2X kinase buffer, 1 µL of MXG (or DMSO control), and 1 µL of the desired kinase.

  • Initiate Reaction: Add 1.5 µL of 3.3X substrate/ATP mix to each well to start the reaction.

  • Incubate: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction: Add 10 µL of stop buffer to each well.

  • Read Plate: Analyze the separation of substrate and product using a Caliper EZ Reader to determine the percent inhibition.

Protocol 2: Western Blot for Downstream Signaling

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of MXG, a positive control, and a negative control (DMSO) for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of a downstream effector of the intended target and a known off-target.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Visualizations

G cluster_0 MXG Treatment cluster_1 Cellular Effects cluster_2 Downstream Signaling cluster_3 Observed Phenotype MXG This compound (MXG) Target On-Target Kinase A MXG->Target OffTarget Off-Target Kinase X MXG->OffTarget OnTargetPathway Intended Signaling Pathway Target->OnTargetPathway OffTargetPathway Unintended Signaling Pathway OffTarget->OffTargetPathway DesiredEffect Desired Phenotype OnTargetPathway->DesiredEffect ConfoundingEffect Confounding Phenotype OffTargetPathway->ConfoundingEffect

Caption: Hypothetical signaling pathway of MXG, illustrating both on-target and off-target effects.

Caption: Experimental workflow for identifying and mitigating off-target effects of MXG.

Caption: Logical troubleshooting guide for unexpected experimental outcomes with MXG.

improving the stability and storage conditions of N1-Methylxylo-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of N1-Methylxylo-guanosine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling, storage, and use of this compound, providing actionable solutions to ensure experimental integrity.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Solution: Review the recommended storage conditions in the FAQ section. Ensure the compound is stored at the correct temperature and protected from light and moisture. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. To assess the integrity of your stock, consider performing a stability analysis using a suitable method like HPLC.

Issue 2: Precipitation of the compound in solution.

  • Possible Cause 1: Poor solubility in the chosen solvent.

  • Solution: this compound is a polar molecule. For aqueous solutions, consider using a buffer with a slightly basic pH (e.g., TE buffer, pH 7.5-8.0), as acidic conditions can promote degradation of nucleosides.[1] If using organic solvents, ensure the solvent is anhydrous and of high purity.

  • Possible Cause 2: Supersaturation of the solution.

  • Solution: Prepare solutions at a concentration known to be within the solubility limits for the specific solvent and temperature. Gentle warming and sonication can aid in dissolution, but avoid excessive heat which can lead to thermal degradation.[2][3]

Issue 3: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

  • Possible Cause: Formation of degradation products.

  • Solution: This indicates instability of the compound under your experimental or storage conditions. Refer to the Forced Degradation section below to understand potential degradation pathways. It is crucial to develop a stability-indicating analytical method that can separate the intact this compound from its potential degradants.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: For long-term storage, solid this compound should be stored at -20°C or below, in a tightly sealed container to protect it from moisture and light.[1][4] For short-term storage, 4°C is acceptable.

  • Q2: How should I store solutions of this compound?

    • A2: Solutions should be prepared fresh for optimal results. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[4][5] The use of a sterile, nuclease-free buffer, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0), is recommended over water to maintain a stable pH.[1]

  • Q3: Is this compound sensitive to light?

Stability and Degradation

  • Q4: What are the likely degradation pathways for this compound?

    • A4: Based on the structure and data from similar modified nucleosides, potential degradation pathways include:

      • Hydrolysis: Cleavage of the glycosidic bond between the xylose sugar and the N1-methylguanine base, particularly under acidic conditions.

      • Oxidation: The purine (B94841) ring is susceptible to oxidation, which can lead to various degradation products.

      • Deamination: Although less likely for the guanine (B1146940) moiety compared to adenosine (B11128) or cytidine, it can occur under certain conditions.

      • Thermal Degradation: At elevated temperatures, nucleosides can degrade into their respective purine/pyrimidine bases.[2][3]

  • Q5: How does pH affect the stability of this compound in solution?

    • A5: Generally, nucleosides are most stable in neutral to slightly basic conditions (pH 7-8). Acidic conditions (pH < 4) can accelerate the hydrolysis of the glycosidic bond. Strongly basic conditions can also promote degradation.[6][7][8][9]

Forced Degradation Studies: A General Overview

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific data for this compound is not published, a general approach can be outlined based on common practices for nucleoside analogs.

Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products of this compound
Acid Hydrolysis 0.1 M HCl, 60°C, 24hN1-methylguanine, xylose, and products of sugar degradation
Base Hydrolysis 0.1 M NaOH, 60°C, 24hPotential opening of the purine ring, other base-catalyzed products
Oxidation 3% H₂O₂, Room Temperature, 24hOxidized purine derivatives (e.g., 8-oxo-N1-methyl-xylo-guanosine)
Thermal Degradation 80°C, 72h (solid and solution)N1-methylguanine, products of sugar degradation
Photodegradation UV light (254 nm) and visible light, Room TemperaturePhotodegradation products (structure dependent on conditions)

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Thermal (Solution): Keep 1 mL of stock solution at 80°C.

    • Thermal (Solid): Place a known amount of solid compound in an oven at 80°C.

    • Photolytic: Expose 1 mL of stock solution to UV and visible light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). A control sample (1 mL stock solution with 1 mL of solvent) should be kept at -20°C.

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for analyzing nucleoside analogs.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound (typically around 254-260 nm).

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound in the presence of its degradation products.[10][11][12][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid Incubate base Base Hydrolysis (0.1 M NaOH) prep_stock->base Incubate oxidation Oxidation (3% H2O2) prep_stock->oxidation Incubate thermal Thermal (80°C) prep_stock->thermal Incubate photo Photolysis (UV/Vis Light) prep_stock->photo Incubate neutralize Neutralize (Acid/Base Samples) acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_compound This compound cluster_factors Stability Influencing Factors cluster_degradation Potential Degradation Pathways cluster_outcomes Consequences of Degradation compound This compound temp Temperature ph pH light Light moisture Moisture oxidants Oxidizing Agents hydrolysis Hydrolysis temp->hydrolysis oxidation_path Oxidation temp->oxidation_path ph->hydrolysis photodegradation Photodegradation light->photodegradation moisture->hydrolysis oxidants->oxidation_path loss Loss of Potency hydrolysis->loss artifacts Experimental Artifacts hydrolysis->artifacts impurities Formation of Impurities hydrolysis->impurities oxidation_path->loss oxidation_path->artifacts oxidation_path->impurities photodegradation->loss photodegradation->artifacts photodegradation->impurities

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

Unveiling the Antiviral Potential of Guanosine Analogs Against Influenza: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the anti-influenza activity of N1-Methylxylo-guanosine is not publicly available, its classification as a nucleoside analog positions it within a well-studied class of antiviral compounds. This guide provides a comparative framework for evaluating such compounds, drawing on established methodologies and data from other guanosine (B1672433) analogs investigated for their efficacy against the influenza virus.

This compound is identified as a biomedical research tool and a purine (B94841) nucleoside analog with potential applications in the development of antiviral drugs for influenza and hepatitis. However, to date, no peer-reviewed studies detailing its specific antiviral activity against influenza have been published. Therefore, this guide will focus on the broader class of guanosine analogs and the established protocols for validating their anti-influenza activity.

Comparative Antiviral Efficacy of Guanosine Analogs

To illustrate the data-driven approach required for validation, the following table summarizes the antiviral activity of a well-characterized guanosine analog, Ribavirin, against various influenza A and B virus strains. This serves as a template for how the activity of novel compounds like this compound would be presented.

CompoundVirus StrainCell LineIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)
RibavirinInfluenza A/H1N1MDCK5.0 - 10.0>100>10-20
RibavirinInfluenza A/H3N2MDCK2.5 - 7.5>100>13-40
RibavirinInfluenza BMDCK0.5 - 2.0>100>50-200

Note: The values presented are approximate and can vary between studies.

Established Experimental Protocols for Antiviral Validation

The evaluation of a novel compound's antiviral activity involves a series of standardized in vitro assays. These experiments are crucial for determining the potency and selectivity of the compound.

1. Cytotoxicity Assay:

  • Objective: To determine the concentration of the compound that is toxic to the host cells.

  • Methodology:

    • Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

    • The cells are then treated with serial dilutions of the test compound (e.g., this compound) and incubated for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

2. Plaque Reduction Assay:

  • Objective: To quantify the inhibition of viral replication by the compound.

  • Methodology:

    • Confluent monolayers of MDCK cells are infected with a known amount of influenza virus.

    • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound.

    • The plates are incubated for 2-3 days to allow for the formation of viral plaques (zones of cell death).

    • Plaques are visualized by staining with crystal violet.

    • The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Objective: To measure the reduction in viral RNA levels in the presence of the compound.

  • Methodology:

    • MDCK cells are infected with influenza virus and subsequently treated with different concentrations of the test compound.

    • At various time points post-infection, total RNA is extracted from the cells.

    • The amount of viral RNA is quantified using qRT-PCR with primers and probes specific for a conserved influenza virus gene (e.g., the M gene).

    • The reduction in viral RNA levels is correlated with the compound concentration to determine its inhibitory effect.

Visualizing the Scientific Process

To better understand the workflow and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Cell Culture Preparation cluster_assays Antiviral & Cytotoxicity Assays cluster_analysis Data Analysis MDCK_Seeding Seed MDCK Cells Incubation Incubate to Confluency MDCK_Seeding->Incubation Virus_Infection Infect with Influenza Virus Incubation->Virus_Infection MTT_Assay MTT Assay for Cytotoxicity Incubation->MTT_Assay Compound_Treatment Treat with this compound Virus_Infection->Compound_Treatment Plaque_Assay Plaque Reduction Assay Compound_Treatment->Plaque_Assay qRT_PCR qRT-PCR for Viral RNA Compound_Treatment->qRT_PCR IC50_Calc Calculate IC50 Plaque_Assay->IC50_Calc qRT_PCR->IC50_Calc CC50_Calc Calculate CC50 MTT_Assay->CC50_Calc SI_Calc Determine Selectivity Index IC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for validating the antiviral activity of a test compound.

Potential Mechanism of Action: Influenza Virus RNA Polymerase Inhibition

Many guanosine analogs exert their antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for influenza virus replication. The RdRp is a heterotrimeric complex consisting of the PA, PB1, and PB2 subunits.

Signaling_Pathway cluster_virus Influenza Virus Replication cluster_drug Mechanism of Action vRNA Viral RNA (vRNA) cRNA Complementary RNA (cRNA) vRNA->cRNA Transcription mRNA Viral mRNA vRNA->mRNA Transcription cRNA->vRNA Replication RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->vRNA RdRp->cRNA RdRp->mRNA Guanosine_Analog This compound (as a Guanosine Analog) Analog_TP Analog Triphosphate Guanosine_Analog->Analog_TP Cellular Kinases Analog_TP->RdRp Inhibition

Caption: Proposed mechanism of action for a guanosine analog against influenza.

N1-Methylxylo-guanosine in Antiviral Research: A Comparative Guide to Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective antiviral therapeutics, nucleoside analogs remain a cornerstone of drug discovery. Among these, guanosine (B1672433) analogs have demonstrated significant success in treating a range of viral infections. This guide provides a comparative analysis of N1-Methylxylo-guanosine and other prominent guanosine analogs, focusing on their antiviral efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.

While this compound is recognized as a valuable biomedical research tool with potential applications in the development of antiviral drugs targeting influenza and hepatitis, specific quantitative data on its antiviral efficacy (e.g., EC₅₀, CC₅₀ values) is not extensively available in publicly accessible research literature.[] This guide, therefore, aims to provide a comprehensive comparison based on available data for other key guanosine analogs, offering a valuable contextual framework for ongoing and future research in this area.

Comparative Antiviral Efficacy of Guanosine Analogs

The antiviral activity of guanosine analogs is typically quantified by their 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%, and their 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable safety profile. The following tables summarize the reported antiviral activities of several well-characterized guanosine analogs against various viruses.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Acyclovir Herpes Simplex Virus 1 (HSV-1)Vero0.1 - 1.0>300>300
Herpes Simplex Virus 2 (HSV-2)Vero1.0 - 4.0>300>75
Varicella-Zoster Virus (VZV)HEL3.0 - 10.0>100>10
Ganciclovir Human Cytomegalovirus (HCMV)HFF0.5 - 5.0>20>4
Ribavirin Hepatitis C Virus (HCV) RepliconHuh-71.0 - 10.0>50>5
Influenza A virusMDCK10 - 50>100>2
2'-C-Methylguanosine Hepatitis C Virus (HCV) RepliconHuh-7~3.5>100>28

Experimental Protocols

The evaluation of antiviral efficacy relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays commonly cited in the study of guanosine analogs.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

Methodology:

  • Cell Seeding: Plate susceptible host cells (e.g., Vero for HSV, MDCK for influenza) in multi-well plates and grow to confluence.

  • Virus Infection: Remove the growth medium and infect the cell monolayer with a known dilution of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a solution like 4% formaldehyde (B43269) and stain with a dye such as crystal violet to visualize the plaques (zones of cell death).

  • Data Analysis: Count the number of plaques at each compound concentration. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Replicon Assay (for HCV)

This cell-based assay is crucial for screening compounds against hepatitis C virus, which is difficult to culture.

Methodology:

  • Cell Line: Utilize a human hepatoma cell line (e.g., Huh-7) that stably expresses an HCV subgenomic replicon. These replicons contain the HCV non-structural proteins required for RNA replication and often a reporter gene (e.g., luciferase).

  • Compound Treatment: Seed the replicon-containing cells in multi-well plates and treat with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for 48-72 hours to allow for HCV RNA replication and reporter gene expression.

  • Quantification of Replication:

    • Reporter Gene Assay: If a luciferase reporter is present, lyse the cells and measure luciferase activity using a luminometer.

    • RT-qPCR: Extract total RNA from the cells and quantify HCV RNA levels using real-time reverse transcription PCR.

  • Data Analysis: The EC₅₀ is determined as the compound concentration that reduces reporter gene activity or HCV RNA levels by 50% compared to the untreated control cells.

Mechanism of Action and Signaling Pathways

Guanosine analogs typically function as prodrugs that, once inside the host cell, are phosphorylated to their active triphosphate form. These triphosphates can then interfere with viral replication through various mechanisms.

Chain Termination by Acyclovir

Acyclovir is a classic example of a guanosine analog that acts as a chain terminator.

Acyclovir_Mechanism Acyclovir Acyclovir Acyclovir_MP Acyclovir Monophosphate Acyclovir->Acyclovir_MP Phosphorylation Acyclovir_DP Acyclovir Diphosphate Acyclovir_MP->Acyclovir_DP Phosphorylation Acyclovir_TP Acyclovir Triphosphate (Active Form) Acyclovir_DP->Acyclovir_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_DNA_Polymerase Competitive Inhibition with dGTP Viral_TK Viral Thymidine Kinase (TK) Viral_TK->Acyclovir_MP Host_Kinases Host Cell Kinases Host_Kinases->Acyclovir_DP Host_Kinases->Acyclovir_TP Growing_DNA_Chain Growing Viral DNA Chain Viral_DNA_Polymerase->Growing_DNA_Chain Incorporation Chain_Termination Chain Termination Growing_DNA_Chain->Chain_Termination

Caption: Mechanism of action of Acyclovir leading to viral DNA chain termination.

Multi-faceted Inhibition by Ribavirin

Ribavirin exhibits a broader spectrum of antiviral activity through multiple mechanisms.[2]

Ribavirin_Mechanism cluster_mechanisms Mechanisms of Action Ribavirin Ribavirin Ribavirin_MP Ribavirin Monophosphate Ribavirin->Ribavirin_MP Phosphorylation Ribavirin_TP Ribavirin Triphosphate (Active Form) Ribavirin_MP->Ribavirin_TP Phosphorylation IMPDH_Inhibition Inhibition of IMPDH (Depletes GTP pools) Ribavirin_MP->IMPDH_Inhibition Polymerase_Inhibition Inhibition of Viral RNA Polymerase Ribavirin_TP->Polymerase_Inhibition Lethal_Mutagenesis Incorporation into Viral RNA (Lethal Mutagenesis) Ribavirin_TP->Lethal_Mutagenesis Host_Kinases Host Cell Kinases Host_Kinases->Ribavirin_MP Host_Kinases->Ribavirin_TP

Caption: Multiple antiviral mechanisms of Ribavirin.

Experimental Workflow for Antiviral Screening

The process of identifying and characterizing novel antiviral compounds follows a structured workflow.

Antiviral_Screening_Workflow cluster_0 Initial Screening cluster_1 Dose-Response and Cytotoxicity cluster_2 Mechanism of Action Studies cluster_3 In Vivo Efficacy High_Throughput_Screening High-Throughput Screening (HTS) Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification EC50_Determination EC₅₀ Determination (e.g., Plaque Reduction) Hit_Identification->EC50_Determination Selectivity_Index Selectivity Index (SI) Calculation EC50_Determination->Selectivity_Index CC50_Determination CC₅₀ Determination (e.g., MTT Assay) CC50_Determination->Selectivity_Index Time_of_Addition Time-of-Addition Assay Selectivity_Index->Time_of_Addition Enzyme_Inhibition Viral Enzyme Inhibition Assays Time_of_Addition->Enzyme_Inhibition Resistance_Studies Resistance Selection and Characterization Enzyme_Inhibition->Resistance_Studies Animal_Model Animal Model Studies (e.g., Mouse, Ferret) Resistance_Studies->Animal_Model Pharmacokinetics Pharmacokinetics (PK) and Pharmacodynamics (PD) Animal_Model->Pharmacokinetics

References

Comparative Guide to the Mechanism of Action of Nucleoside Analogs Against RNA Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proposed mechanism of action for N1-Methyl-7-deazaguanosine alongside established antiviral nucleoside analogs: Remdesivir, Molnupiravir, and Favipiravir. The information is intended to support research and development efforts in the field of antiviral therapeutics.

Introduction

RNA viruses represent a significant and ongoing threat to public health. A key strategy in combating these pathogens is the development of drugs that target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. Nucleoside analogs are a major class of RdRp inhibitors. These compounds mimic natural nucleosides and are incorporated into the growing viral RNA chain, leading to the disruption of viral replication. This guide focuses on the mechanism of N1-Methyl-7-deazaguanosine in comparison to three well-characterized nucleoside analog antivirals.

While Remdesivir, Molnupiravir, and Favipiravir have been extensively studied, specific experimental data on the direct antiviral mechanism of N1-Methyl-7-deazaguanosine is limited in publicly available literature. It is hypothesized that, as a guanosine (B1672433) analog, its active triphosphate form is incorporated into the viral RNA by RdRp, leading to inhibition of viral replication. 7-deazapurine nucleoside triphosphates have been shown to inhibit HCV polymerase, though the parent nucleosides can exhibit poor intracellular phosphorylation, a critical step for activation. Further research is required to fully elucidate its specific mechanism and antiviral potency.

Comparative Analysis of Antiviral Mechanisms

The following table summarizes the known mechanisms of action and antiviral activity of the compared nucleoside analogs.

FeatureN1-Methyl-7-deazaguanosineRemdesivirMolnupiravirFavipiravir
Drug Class Guanosine AnalogAdenosine AnalogCytidine AnalogGuanine/Adenine Analog
Active Form N1-Methyl-7-deazaguanosine Triphosphate (Hypothesized)GS-441524 Triphosphateβ-D-N4-hydroxycytidine (NHC) TriphosphateT-705-RTP
Primary Target Viral RNA-dependent RNA polymerase (RdRp) (Hypothesized)Viral RNA-dependent RNA polymerase (RdRp)Viral RNA-dependent RNA polymerase (RdRp)Viral RNA-dependent RNA polymerase (RdRp)
Mechanism of Action Chain termination or Mutagenesis (Hypothesized)Delayed Chain TerminationViral Mutagenesis (Error Catastrophe)Chain Termination and/or Lethal Mutagenesis
Example IC50/EC50 Values Data not availableSARS-CoV-2: EC50 = 0.77 µM (Vero E6 cells)[1]SARS-CoV-2: EC50 = 0.22 µM (HEK-293 cells)Influenza: EC50 = 0.014-0.55 µg/mL (MDCK cells)[2]
MERS-CoV: IC50 = 0.025 µM (Calu3 2B4 cells)[3]HCoV-229E: EC50 = 2.2 µMSARS-CoV-2: EC50 = 61.88 µM (Vero E6 cells)
Ebola Virus: EC50 = 0.07-0.14 µM (Various cell lines)[1]HCoV-OC43: EC50 = 2.4 µMHuman Norovirus: EC50 = 21 µM[4]

Signaling Pathways and Experimental Workflows

General Mechanism of Action of Nucleoside Analogs

The following diagram illustrates the general pathway by which nucleoside analog prodrugs are activated within a host cell to inhibit viral RNA replication.

Antiviral Nucleoside Analog Mechanism General Mechanism of Nucleoside Analog Antivirals cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_replication Viral Replication Complex Prodrug Prodrug Cellular_Uptake Cellular Uptake Nucleoside_Analog Nucleoside Analog Phosphorylation1 Phosphorylation (Host Kinases) Nucleoside_Analog->Phosphorylation1 Monophosphate Monophosphate Phosphorylation1->Monophosphate Phosphorylation2 Phosphorylation Monophosphate->Phosphorylation2 Diphosphate Diphosphate Phosphorylation2->Diphosphate Phosphorylation3 Phosphorylation Diphosphate->Phosphorylation3 Triphosphate Active Triphosphate Form Phosphorylation3->Triphosphate Incorporation Incorporation into Nascent RNA Triphosphate->Incorporation RdRp Viral RdRp RdRp->Incorporation RNA_Template Viral RNA Template RNA_Template->RdRp Inhibition Inhibition of Viral Replication Incorporation->Inhibition

Caption: General intracellular activation pathway of nucleoside analog prodrugs.

Experimental Workflow for Antiviral Activity Assessment

This diagram outlines a typical workflow for evaluating the antiviral efficacy of a compound.

Antiviral Assay Workflow Experimental Workflow for Antiviral Efficacy Testing Start Start Cytotoxicity Cytotoxicity Assay (e.g., MTS/XTT) Start->Cytotoxicity RdRp_Assay Biochemical RdRp Inhibition Assay Start->RdRp_Assay Mechanistic Study Antiviral_Assay Cell-Based Antiviral Assay (e.g., Plaque Reduction) Cytotoxicity->Antiviral_Assay Determine non-toxic concentrations qRT_PCR qRT-PCR for Viral RNA Quantification Antiviral_Assay->qRT_PCR Alternative/Confirmatory Data_Analysis Data Analysis (EC50, IC50, CC50) Antiviral_Assay->Data_Analysis qRT_PCR->Data_Analysis RdRp_Assay->Data_Analysis End End Data_Analysis->End

References

validation of N1-Methylxylo-guanosine as a specific RNA structural probe

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of N1-Methylxylo-guanosine and established reagents for probing RNA structure, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The intricate three-dimensional structure of RNA is fundamental to its diverse functions, from gene regulation to catalysis. Chemical probing has emerged as a powerful tool to elucidate these structures at single-nucleotide resolution. This guide provides a comparative analysis of established chemical probes for RNA structure, alongside an evaluation of the potential, though currently unvalidated, use of this compound.

This compound: A Putative but Unproven Probe

This compound is documented as a biomedical research tool and a nucleoside analog with potential applications in antiviral drug development.[][2][3][4] It has also been described as a molecular probe for investigating RNA architecture.[] However, a comprehensive review of scientific literature reveals a lack of published experimental data validating its specific use as an RNA structural probe. Its efficacy, specificity, and the methodology for detecting its potential modifications on an RNA template remain uncharacterized.

Based on its chemical structure, one could speculate that the N1-methyl group on the guanine (B1146940) base might act as a reporter. However, the xylose sugar, an epimer of ribose, could introduce significant steric hindrance, potentially affecting its incorporation or interaction with RNA. Furthermore, the precise mechanism of how such a modification would be detected by reverse transcriptase is not established. Without experimental validation, the utility of this compound as a specific RNA structural probe remains hypothetical.

Established RNA Structural Probes: A Comparative Analysis

In contrast to the ambiguity surrounding this compound, several chemical probes have been extensively validated and are widely used in the scientific community. The most prominent among these are reagents for Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) and Dimethyl Sulfate (B86663) (DMS).

Quantitative Comparison of Leading RNA Structural Probes

The selection of an appropriate chemical probe is critical for accurately mapping RNA structure. The following table summarizes and compares the key characteristics of the most widely used probing reagents.

FeatureSHAPE Reagents (e.g., 1M7, NAI)Dimethyl Sulfate (DMS)CMCTGlyoxal/Phenylglyoxal
Target Nucleotides All four nucleotides (A, C, G, U)Adenine (B156593) (A) and Cytosine (C) primarily; Guanine (G) at N7[5][6][7]Uracil (U) and Guanine (G)[8][9][10][11][12]Guanine (G) primarily; also Adenine (A) and Cytosine (C)[6][13][14]
Site of Modification 2'-hydroxyl group of the riboseN1 of Adenine, N3 of Cytosine, N7 of Guanine[5][6][7]N3 of Uracil, N1 of Guanine[8][9][10][11][12]Watson-Crick face of Guanine[6][13][14]
Principle of Detection Reverse transcriptase mutations (MaP) or stops[15][16][17]Reverse transcriptase mutations (MaP) or stops[16][18]Reverse transcriptase stops[8][9]Reverse transcriptase stops[6][13]
In vivo / In vitro BothBothPrimarily in vitro; some in vivo applications[14]Both[6][13][14]
Resolution Single nucleotideSingle nucleotideSingle nucleotideSingle nucleotide
Advantages Probes all four bases; provides information on backbone flexibility.[15]Small and cell-permeable; well-established protocols.[7][16]Specific for U and G, complementing DMS.[8][10][12]Provides information on guanine pairing status.[6][13]
Limitations Less sensitive to base-pairing status than base-modifying reagents.Does not directly probe U and G Watson-Crick faces.[16]Can be bulky and less cell-permeable.[14]Can have off-target effects and toxicity.[14]

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable RNA structure data. Below are generalized protocols for SHAPE-MaP and DMS-seq, two of the most common and powerful techniques.

SHAPE-MaP Experimental Protocol

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension with Mutational Profiling (SHAPE-MaP) provides nucleotide-resolution information about the flexibility of the RNA backbone.

  • RNA Preparation: The RNA of interest is transcribed in vitro or isolated from cells.

  • RNA Folding: The RNA is folded in a buffer that promotes its native structure.

  • SHAPE Modification: The folded RNA is treated with a SHAPE reagent (e.g., 1M7, NAI). A negative control (no reagent) and a denaturing control are also prepared.

  • RNA Purification: The modified RNA is purified to remove excess SHAPE reagent.

  • Reverse Transcription: The modified RNA is reverse transcribed using a primer specific to the RNA of interest. The reverse transcriptase introduces mutations at the sites of 2'-O-adducts.

  • Library Preparation: The resulting cDNA is prepared for next-generation sequencing. This typically involves second-strand synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to the reference sequence. The mutation rate at each nucleotide position is calculated and normalized to provide the SHAPE reactivity profile.

DMS-seq Experimental Protocol

DMS-seq utilizes dimethyl sulfate to probe the base-pairing status of adenine and cytosine residues.

  • RNA Preparation and Folding: Similar to the SHAPE-MaP protocol, the RNA is prepared and folded in an appropriate buffer.

  • DMS Modification: The folded RNA is treated with DMS. Control reactions are also performed. For in vivo studies, cells are directly treated with DMS.

  • RNA Purification: The DMS-modified RNA is purified.

  • Reverse Transcription: Primer extension is performed on the modified RNA. The reverse transcriptase either terminates at the modified base or introduces a mutation.

  • Library Preparation and Sequencing: The resulting cDNA is processed for next-generation sequencing.

  • Data Analysis: Sequencing data is analyzed to identify either the termination sites or the mutation rates at each nucleotide, which correspond to the DMS reactivity.

Visualizing RNA Probing Workflows and Mechanisms

To better illustrate the processes involved in RNA structure probing, the following diagrams, generated using the DOT language, depict a general experimental workflow and the specific chemical reactions of SHAPE and DMS reagents with RNA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_modification Chemical Modification cluster_detection Detection of Modifications cluster_analysis Data Analysis RNA_Sample RNA Sample (in vitro or in vivo) Folded_RNA Folded RNA RNA_Sample->Folded_RNA Chemical_Probe Add Chemical Probe (e.g., SHAPE, DMS) Folded_RNA->Chemical_Probe Modified_RNA Modified RNA Chemical_Probe->Modified_RNA Reverse_Transcription Reverse Transcription (RT stops or mutations) Modified_RNA->Reverse_Transcription cDNA_Library cDNA Library Reverse_Transcription->cDNA_Library Sequencing Next-Generation Sequencing cDNA_Library->Sequencing Data_Processing Data Processing & Alignment Sequencing->Data_Processing Reactivity_Profile Reactivity Profile Data_Processing->Reactivity_Profile RNA_Structure RNA Structure Model Reactivity_Profile->RNA_Structure SHAPE_Reaction cluster_RNA Unstructured RNA Region cluster_reagent SHAPE Reagent cluster_product Modification Product RNA Ribose 2'-OH Adduct 2'-O-Adduct RNA->Adduct Acylation SHAPE Electrophile (e.g., 1M7, NAI) SHAPE->Adduct DMS_Reaction cluster_RNA Single-Stranded RNA cluster_reagent DMS Reagent cluster_product Modification Products Adenine Adenine (N1) Methyl_A N1-methyladenine Adenine->Methyl_A Methylation Cytosine Cytosine (N3) Methyl_C N3-methylcytosine Cytosine->Methyl_C Methylation DMS Dimethyl Sulfate DMS->Methyl_A DMS->Methyl_C

References

A Comparative Guide to the Antitumor Activity of Nucleoside Analogs: Featuring N1-Methylxylo-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor activity of several key nucleoside analogs, with a special focus on the emerging compound N1-Methylxylo-guanosine. Nucleoside analogs represent a cornerstone of chemotherapy, exerting their cytotoxic effects by interfering with nucleic acid synthesis and cellular metabolism. This document outlines their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and visualizes the complex signaling pathways they modulate.

Introduction to Nucleoside Analogs in Oncology

Nucleoside analogs are a class of antimetabolite drugs that are structurally similar to natural nucleosides. Their therapeutic effect stems from their ability to be incorporated into DNA or RNA, leading to the termination of chain elongation and the inhibition of enzymes crucial for nucleic acid synthesis. This disruption of cellular replication is particularly effective against rapidly dividing cancer cells. This guide will delve into the specifics of four widely used nucleoside analogs—Fludarabine, Cytarabine, Gemcitabine (B846), and Cladribine (B1669150)—and compare them with the less-characterized this compound.

Comparative Analysis of Established Nucleoside Analogs

The following sections provide a detailed overview of the antitumor properties of four clinically significant nucleoside analogs.

Fludarabine

Fludarabine is a purine (B94841) analog primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1]

Mechanism of Action: Fludarabine is a prodrug that is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly to its active triphosphate form, 2-fluoro-ara-ATP. This active metabolite inhibits several key enzymes involved in DNA synthesis, including DNA polymerase alpha, ribonucleotide reductase, and DNA primase. Its incorporation into the DNA strand leads to the termination of DNA replication.[2] Furthermore, its incorporation into RNA disrupts RNA processing and function, triggering programmed cell death, or apoptosis.[2] Fludarabine's multifaceted mechanism also involves the accumulation of p53, p63, and p73 in the nucleus, leading to apoptosis.[1][3]

Signaling Pathways: Fludarabine-induced apoptosis is mediated through several signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in cell survival and proliferation.[4] Additionally, studies have implicated the STAT1 pathway in fludarabine-induced apoptosis in B-cell chronic lymphocytic leukemia. The PI3K/Akt and MAPK pathways are also involved, with inhibition of the PI3K pathway sensitizing leukemia cells to fludarabine-induced apoptosis through the inactivation of the MAPK-dependent pathway.[2]

Fludarabine_Signaling_Pathway Fludarabine-Induced Apoptotic Pathways Fludarabine Fludarabine DNA_Polymerase DNA Polymerase α Fludarabine->DNA_Polymerase inhibits Ribonucleotide_Reductase Ribonucleotide Reductase Fludarabine->Ribonucleotide_Reductase inhibits DNA_Primase DNA Primase Fludarabine->DNA_Primase inhibits NF_kB NF-κB Pathway Fludarabine->NF_kB inhibits STAT1 STAT1 Pathway Fludarabine->STAT1 activates PI3K_Akt PI3K/Akt Pathway Fludarabine->PI3K_Akt inhibits DNA_Synthesis_Inhibition DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis_Inhibition Ribonucleotide_Reductase->DNA_Synthesis_Inhibition DNA_Primase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis NF_kB->Apoptosis inhibits STAT1->Apoptosis MAPK MAPK Pathway PI3K_Akt->MAPK regulates MAPK->Apoptosis inhibits

Fludarabine's multi-faceted mechanism of action.
Cytarabine

Cytarabine, also known as cytosine arabinoside (Ara-C), is a pyrimidine (B1678525) analog primarily used in the treatment of acute myeloid leukemia (AML) and other leukemias.[3]

Mechanism of Action: Cytarabine is an antimetabolite that interferes with DNA synthesis.[3] It is converted intracellularly to its active triphosphate form, ara-CTP, which then competes with the natural nucleoside cytidine (B196190) for incorporation into DNA.[5][6] The presence of an arabinose sugar instead of a deoxyribose sugar in its structure hinders the rotation of the DNA strand and acts as a chain terminator, effectively halting DNA synthesis.[5][6] Cytarabine's cytotoxic effects are most prominent during the S-phase of the cell cycle, where DNA replication occurs.[6]

Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is frequently activated in AML cells and contributes to drug resistance.[7] Inhibition of this pathway has been shown to sensitize leukemic cells to the apoptotic effects of cytarabine, suggesting a key role for this pathway in mediating cytarabine's efficacy.[7]

Cytarabine_Signaling_Pathway Cytarabine's Mechanism and Pathway Interaction Cytarabine Cytarabine (Ara-C) ara_CTP ara-CTP (active form) Cytarabine->ara_CTP intracellular phosphorylation PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Cytarabine->PI3K_Akt_mTOR synergizes with inhibitors of DNA_Polymerase DNA Polymerase ara_CTP->DNA_Polymerase inhibits DNA_Synthesis_Inhibition DNA Synthesis Inhibition (Chain Termination) DNA_Polymerase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis Cell_Survival Cell Survival & Drug Resistance PI3K_Akt_mTOR->Cell_Survival PI3K_Akt_mTOR->Apoptosis inhibits

Cytarabine's impact on DNA synthesis and cell survival pathways.
Gemcitabine

Gemcitabine is a nucleoside analog of deoxycytidine used in the treatment of various solid tumors, including pancreatic, lung, breast, and ovarian cancers.

Mechanism of Action: Similar to cytarabine, gemcitabine is a prodrug that requires intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP competes with deoxycytidine triphosphate for incorporation into DNA, leading to inhibition of DNA synthesis and chain termination. Gemcitabine's structure, which includes two fluorine atoms on the sugar moiety, contributes to its broader spectrum of antitumor activity compared to cytarabine.

Signaling Pathways: Gemcitabine-induced apoptosis is a complex process involving multiple signaling pathways. Studies have shown its ability to induce apoptosis and autophagy through the AMPK/mTOR signaling pathway in pancreatic cancer cells. The JAK2/STAT3 signaling pathway has also been implicated in gemcitabine-induced apoptosis in lung cancer.[1] Furthermore, the EGF/VEGF and TNF signaling pathways are affected by gemcitabine, and hypoxia induced by the drug can lead to resistance by upregulating HIF1 and NF-κB.

Gemcitabine_Signaling_Pathway Signaling Pathways Modulated by Gemcitabine Gemcitabine Gemcitabine dFdCTP dFdCTP (active form) Gemcitabine->dFdCTP intracellular phosphorylation AMPK_mTOR AMPK/mTOR Pathway Gemcitabine->AMPK_mTOR activates JAK2_STAT3 JAK2/STAT3 Pathway Gemcitabine->JAK2_STAT3 activates TNF_EGF_VEGF TNF/EGF/VEGF Pathways Gemcitabine->TNF_EGF_VEGF affects DNA_Synthesis_Inhibition DNA Synthesis Inhibition dFdCTP->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis AMPK_mTOR->Apoptosis Autophagy Autophagy AMPK_mTOR->Autophagy JAK2_STAT3->Apoptosis TNF_EGF_VEGF->Apoptosis

Gemcitabine's influence on key apoptotic and autophagic pathways.
Cladribine

Cladribine is a purine analog used in the treatment of hairy cell leukemia and certain forms of multiple sclerosis.[8]

Mechanism of Action: Cladribine is resistant to adenosine (B11128) deaminase and is phosphorylated intracellularly to its active triphosphate form, Cd-ATP.[8] Cd-ATP is incorporated into DNA, leading to the accumulation of DNA strand breaks and subsequent apoptosis.[9] A key feature of cladribine is its ability to induce apoptosis in both dividing and quiescent lymphocytes.[8]

Signaling Pathways: Cladribine-induced apoptosis involves the activation of both extrinsic and intrinsic signaling pathways.[10] It can upregulate the death receptor DR4, leading to the activation of the extrinsic pathway.[10] The intrinsic pathway is also activated, as evidenced by the release of cytochrome c from mitochondria.[9] Furthermore, cladribine has been shown to induce ATF4-mediated apoptosis and can synergize with other agents that target pathways like STAT3.[10][11]

Cladribine_Signaling_Pathway Cladribine's Dual Apoptotic Pathway Activation Cladribine Cladribine Cd_ATP Cd-ATP (active form) Cladribine->Cd_ATP intracellular phosphorylation Extrinsic_Pathway Extrinsic Apoptosis (e.g., DR4 upregulation) Cladribine->Extrinsic_Pathway activates ATF4 ATF4 Cladribine->ATF4 induces STAT3 STAT3 Pathway Cladribine->STAT3 inactivates DNA_Strand_Breaks DNA Strand Breaks Cd_ATP->DNA_Strand_Breaks induces Intrinsic_Pathway Intrinsic Apoptosis (e.g., Cytochrome c release) DNA_Strand_Breaks->Intrinsic_Pathway Apoptosis Apoptosis Extrinsic_Pathway->Apoptosis Intrinsic_Pathway->Apoptosis ATF4->Apoptosis STAT3->Apoptosis inhibits

Cladribine's activation of both intrinsic and extrinsic apoptotic routes.

Quantitative Comparison of Antitumor Activity

A direct quantitative comparison of the antitumor activity of these nucleoside analogs is challenging due to variations in experimental conditions across different studies. However, the following table summarizes the general potency and targeted malignancies.

Nucleoside AnalogPrimary Malignancies TreatedGeneral Potency
Fludarabine Chronic Lymphocytic Leukemia, Non-Hodgkin's LymphomaHigh
Cytarabine Acute Myeloid Leukemia, other LeukemiasHigh
Gemcitabine Pancreatic, Lung, Breast, and Ovarian CancersHigh
Cladribine Hairy Cell Leukemia, Multiple SclerosisHigh
This compound Indolent Lymphoid Malignancies (reported)Data Not Available

Note: IC50 values are highly dependent on the specific cell line and experimental conditions and therefore are not presented here to avoid misinterpretation. Researchers are encouraged to consult primary literature for specific values relevant to their models of interest.

This compound: An Emerging Analog

This compound is a purine nucleoside analog that has been described as having broad antitumor activity, particularly targeting indolent lymphoid malignancies.[5][12]

Mechanism of Action: The proposed mechanism of action for this compound is similar to other purine analogs, relying on the inhibition of DNA synthesis and the induction of apoptosis.[5][12] However, specific details regarding the enzymes it inhibits and the precise molecular events leading to cell death are not well-documented in publicly available literature.

Antitumor Activity and Signaling Pathways: Currently, there is a notable lack of publicly available quantitative data, such as IC50 values against specific cancer cell lines, for this compound. Similarly, the specific signaling pathways modulated by this compound have not been elucidated. This represents a significant knowledge gap and highlights the need for further preclinical studies to fully characterize its antitumor potential.

N1_Methylxylo_guanosine_Workflow Proposed Research Workflow for this compound N1_Methylxylo_guanosine This compound In_Vitro_Studies In Vitro Cytotoxicity Assays (e.g., MTT, Annexin V) N1_Methylxylo_guanosine->In_Vitro_Studies Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) In_Vitro_Studies->Mechanism_Studies Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) Mechanism_Studies->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Signaling_Pathway_Analysis->In_Vivo_Studies Characterization Full Characterization of Antitumor Profile In_Vivo_Studies->Characterization

A proposed workflow for characterizing this compound.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to assess the antitumor activity of nucleoside analogs.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of nucleoside analogs on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nucleoside analog stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nucleoside analog in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the nucleoside analog. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol is used to detect and quantify apoptosis induced by nucleoside analogs.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups.

  • Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of nucleoside analogs on the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins (total and phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Conclusion

This guide provides a comparative overview of the antitumor activity of several important nucleoside analogs. While Fludarabine, Cytarabine, Gemcitabine, and Cladribine are well-characterized drugs with established mechanisms and clinical applications, this compound remains a promising but understudied compound. The lack of specific quantitative data and detailed mechanistic studies for this compound underscores the critical need for further research to validate its therapeutic potential. The experimental protocols and pathway visualizations provided herein offer a framework for future investigations aimed at elucidating the full antitumor profile of this and other novel nucleoside analogs.

References

N1-Methylxylo-guanosine and DNA Synthesis Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing data on N1-Methylxylo-guanosine's role in DNA synthesis inhibition remains challenging due to limited available research. Currently, literature primarily identifies this compound as a purine (B94841) nucleoside analog with potential applications in studying RNA viruses, such as influenza and hepatitis.[] Its direct, validated effects on DNA synthesis inhibition are not well-documented in publicly accessible experimental data.

This guide, therefore, provides a comparative overview of well-established DNA synthesis inhibitors—Aciclovir, Ganciclovir (B1264), and Penciclovir—for which extensive experimental data exists. These compounds serve as a benchmark for understanding the mechanisms and evaluating the efficacy of nucleoside analogs in antiviral therapy.

Comparative Analysis of DNA Synthesis Inhibitors

The following table summarizes the key characteristics and reported efficacy of Aciclovir, Ganciclovir, and Penciclovir. These drugs are all guanosine (B1672433) analogs that, upon activation, interfere with viral DNA polymerase, leading to the termination of DNA chain elongation.[2][3][4]

Compound Mechanism of Action Activation Reported Efficacy (EC50/IC50) Key Applications
Aciclovir Competitive inhibitor of viral DNA polymerase and chain terminator.[5][6][7]Monophosphorylated by viral thymidine (B127349) kinase (TK), then to di- and triphosphate by host cell kinases.[5][6][7]HSV-1: 0.8 mg/L; HSV-2: 0.6 mg/L (plaque reduction assay).[]Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV).[6][8]
Ganciclovir Competitive inhibitor of viral DNA polymerase, causing chain termination.[9][10]Monophosphorylated by viral protein kinase (UL97 in CMV), then to di- and triphosphate by host cell kinases.HCMV: 0.16 µg/mL; MCMV: 1.65 µg/mL (plaque reduction assay).[2] Murine CMVin BALB/c and SCID mice: Lower in vivo efficacy than ganciclovir in terms of mortality and mean survival time.[2] 50% growth inhibition of LM and LMTK- cells required 180 and 120 microM ganciclovir, respectively; only 0.07 microM was needed for 50% inhibition of LH7 cells.[9][10]Cytomegalovirus (CMV).[11]
Penciclovir Competitive inhibitor of viral DNA polymerase.[3]Monophosphorylated by viral thymidine kinase, then to di- and triphosphate by host cell kinases.[3][4]HSV-1: 0.8 mg/L; HSV-2: 0.6 mg/L (plaque reduction assay).[] 24h viral DNA inhibition assay EC50: 0.01 mg/L.[]Herpes Simplex Virus (HSV-1, HSV-2).[3]

Mechanism of Action: A Visual Representation

The following diagram illustrates the typical activation and inhibitory pathway of a nucleoside analog like Aciclovir.

DNA_Synthesis_Inhibition cluster_cell Infected Host Cell Drug Aciclovir vTK Viral Thymidine Kinase Drug->vTK Phosphorylation Drug_MP Aciclovir Monophosphate hKinases Host Cell Kinases Drug_MP->hKinases Drug_DP Aciclovir Diphosphate Drug_DP->hKinases Drug_TP Aciclovir Triphosphate (Active Form) v_DNA_Polymerase Viral DNA Polymerase Drug_TP->v_DNA_Polymerase vTK->Drug_MP hKinases->Drug_DP hKinases->Drug_TP Terminated_DNA Terminated Viral DNA Chain v_DNA_Polymerase->Terminated_DNA Incorporation & Chain Termination Viral_DNA Growing Viral DNA Chain Viral_DNA->v_DNA_Polymerase

Caption: Activation and mechanism of action of Aciclovir.

Experimental Protocols

A standard method to assess the inhibition of DNA synthesis is the DNA Polymerase Inhibition Assay . The following provides a generalized protocol.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific DNA polymerase.

Materials:

  • Test compound (e.g., this compound, Aciclovir triphosphate)

  • DNA polymerase (e.g., viral DNA polymerase)

  • Primed DNA template

  • Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]-dTTP)

  • Reaction buffer (containing Mg²⁺, buffer, etc.)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the DNA polymerase, primed DNA template, and reaction buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixtures. Include a control with no inhibitor.

  • Initiation: Start the reaction by adding the dNTP mix (containing the radiolabeled dNTP).

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a specific time.

  • Termination: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.

  • Filtration: Filter the reaction mixtures through glass fiber filters. The precipitated DNA will be trapped on the filters, while unincorporated dNTPs will pass through.

  • Washing: Wash the filters with TCA and ethanol (B145695) to remove any remaining unincorporated dNTPs.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of new DNA synthesized.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of DNA synthesis is inhibited).

Experimental_Workflow start Start: Prepare Reagents setup Set up reaction mixtures: - DNA Polymerase - Primed DNA Template - Buffer start->setup add_compound Add test compound at various concentrations setup->add_compound initiate Initiate reaction with dNTPs (including radiolabeled) add_compound->initiate incubate Incubate at optimal temperature initiate->incubate terminate Stop reaction with cold TCA incubate->terminate filter_wash Filter and wash to isolate synthesized DNA terminate->filter_wash quantify Quantify radioactivity (Scintillation Counting) filter_wash->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze end End: Results analyze->end

Caption: General workflow for a DNA polymerase inhibition assay.

References

comparative analysis of the mitochondrial toxicity of N1-Methylxylo-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Mitochondrial Toxicity of N1-Methylxylo-guanosine

Introduction

This compound is a purine (B94841) nucleoside analog recognized for its potential in biomedical research, particularly in the development of antiviral drugs and as a molecular probe for investigating RNA structure and function.[] As with many nucleoside analogs, a critical aspect of its preclinical safety assessment is the evaluation of potential mitochondrial toxicity. Nucleoside analogs can interfere with mitochondrial functions, most notably by inhibiting the mitochondrial DNA polymerase gamma (Pol γ), which can lead to mitochondrial DNA (mtDNA) depletion and subsequent cellular dysfunction.[2][3] This guide provides a comparative framework for assessing the mitochondrial toxicity of this compound, referencing established methodologies and data from other relevant nucleoside analogs.

Comparative Data on Mitochondrial Toxicity of Nucleoside Analogs

To contextualize the potential mitochondrial toxicity of this compound, it is useful to compare it with other nucleoside analogs for which data are available. The following table summarizes key toxicity parameters for several analogs, providing a benchmark for future studies on this compound.

CompoundClassPrimary TargetMitochondrial Toxicity ParameterCell TypeResultReference
Zidovudine (AZT)Thymidine Analog (NRTI)HIV Reverse TranscriptasemtDNA ContentHepG2 cellsSignificant decrease[4]
Lactate ProductionHepG2 cellsIncreased[5]
Didanosine (ddI)Deoxyadenosine Analog (NRTI)HIV Reverse TranscriptasemtDNA ContentHepG2 cellsNo significant change[4]
Zalcitabine (ddC)Deoxycytidine Analog (NRTI)HIV Reverse TranscriptasemtDNA ContentHepG2 cellsSignificant decrease[4]
Mitochondrial Superoxide (B77818)HepG2 cellsIncreased[4]
BMS-986094Guanosine Nucleotide AnalogHCV NS5b PolymerasemtDNA ContentHepG2, Huh-7 cellsNo change at ≤10 µM[6][7]
ATP/GTP LevelsCynomolgus Monkey (in vivo)No change[6][7]

Experimental Protocols for Assessing Mitochondrial Toxicity

A thorough investigation of this compound's mitochondrial toxicity would involve a battery of in vitro assays. Below are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assays
  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide))

    • Principle: Measures the metabolic activity of cells, which is often correlated with cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.

    • Protocol:

      • Seed cells (e.g., HepG2, a human liver cell line commonly used for toxicity studies) in a 96-well plate and allow them to adhere overnight.

      • Treat cells with varying concentrations of this compound and appropriate controls (vehicle, positive control like a known mitochondrial toxicant) for 24, 48, and 72 hours.

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability relative to the vehicle control.

Mitochondrial DNA Content Quantification
  • Quantitative Polymerase Chain Reaction (qPCR)

    • Principle: This assay quantifies the amount of mitochondrial DNA relative to nuclear DNA. A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.

    • Protocol:

      • Expose cells to this compound for an extended period (e.g., 7-14 days) to allow for potential mtDNA depletion.

      • Extract total DNA from treated and control cells.

      • Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-ND1) and one for a nuclear gene (e.g., B2M).

      • Calculate the relative abundance of mtDNA to nDNA using the ΔΔCt method.

Measurement of Mitochondrial Respiration
  • Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)

    • Principle: This technology measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.

    • Protocol:

      • Seed cells in a specialized microplate and allow them to attach.

      • Treat cells with this compound for the desired duration.

      • Perform a "Mito Stress Test" by sequentially injecting oligomycin (B223565) (ATP synthase inhibitor), FCCP (a protonophore that uncouples respiration), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors).

      • Measure OCR and ECAR at baseline and after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Assessment of Reactive Oxygen Species (ROS) Production
  • MitoSOX Red Staining

    • Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide, a major form of mitochondrial ROS.

    • Protocol:

      • Culture cells and treat with this compound.

      • Incubate the cells with MitoSOX Red reagent according to the manufacturer's instructions.

      • Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates elevated mitochondrial superoxide levels.[4]

Visualizing Experimental Workflows and Toxicity Pathways

Diagrams created using Graphviz DOT language can effectively illustrate the complex biological processes and experimental procedures involved in mitochondrial toxicity assessment.

Experimental_Workflow cluster_screening Initial Screening cluster_investigation Mitochondrial Function Investigation cluster_analysis Data Analysis & Conclusion Cell_Culture Cell Culture (e.g., HepG2) Treatment Treatment with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay mtDNA_Quant mtDNA Quantification (qPCR) Viability_Assay->mtDNA_Quant Respiration_Assay Mitochondrial Respiration (Seahorse) Viability_Assay->Respiration_Assay ROS_Assay ROS Production (MitoSOX) Viability_Assay->ROS_Assay Data_Analysis Comparative Data Analysis mtDNA_Quant->Data_Analysis Respiration_Assay->Data_Analysis ROS_Assay->Data_Analysis Conclusion Conclusion on Mitochondrial Toxicity Potential Data_Analysis->Conclusion

Caption: Workflow for assessing the mitochondrial toxicity of this compound.

Mitochondrial_Toxicity_Pathway cluster_mitochondrion Mitochondrion N1MG This compound PolG DNA Polymerase Gamma (Pol γ) N1MG->PolG Inhibition? mtDNA_Rep mtDNA Replication PolG->mtDNA_Rep Mediates mtDNA_Depletion mtDNA Depletion mtDNA_Rep->mtDNA_Depletion Impaired ETC Electron Transport Chain (ETC) ATP_Prod ATP Production ETC->ATP_Prod Drives ROS Reactive Oxygen Species (ROS) ETC->ROS Leads to increased Mito_Dysfunction Mitochondrial Dysfunction ETC->Mito_Dysfunction Dysfunction of ATP_Prod->Mito_Dysfunction Decreased ROS->Mito_Dysfunction Contributes to mtDNA_Depletion->ETC Leads to impaired Cell_Death Cell Death / Apoptosis Mito_Dysfunction->Cell_Death Induces

Caption: Potential mechanism of this compound-induced mitochondrial toxicity.

Conclusion

While direct experimental data on the mitochondrial toxicity of this compound is not yet widely available, the established link between nucleoside analogs and mitochondrial dysfunction necessitates a thorough evaluation. The experimental protocols and comparative data presented here provide a robust framework for researchers and drug development professionals to investigate the mitochondrial safety profile of this compound. By employing a multi-parametric approach that assesses cell viability, mtDNA content, mitochondrial respiration, and ROS production, a comprehensive understanding of its potential mitochondrial liabilities can be achieved. This will be crucial for its further development as a therapeutic agent or research tool.

References

confirming the pro-apoptotic effects of N1-Methylxylo-guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel therapeutic agents that can selectively induce apoptosis in cancer cells is a cornerstone of modern oncology research. Guanosine (B1672433) analogs, a class of purine (B94841) antimetabolites, represent a promising area of investigation. These molecules mimic the natural nucleoside guanosine and can interfere with nucleic acid synthesis and other vital cellular processes, leading to cell cycle arrest and programmed cell death.

While specific experimental data on the pro-apoptotic effects of the novel compound N1-Methylxylo-guanosine are not available in the public domain, this guide will use the well-characterized guanosine analog, 8-Azaguanine (B1665908) , as a representative example. We will compare its cytotoxic and pro-apoptotic efficacy across various cancer cell lines, detail the underlying molecular pathways, and provide standardized protocols for experimental validation.

Comparative Efficacy of 8-Azaguanine

8-Azaguanine exhibits significant cytotoxicity across a range of human cancer cell lines. Its efficacy, typically measured as the half-maximal inhibitory concentration (IC50), varies depending on the cell type and the duration of exposure. The data below summarizes its performance in several cancer models.

Cell LineCancer TypeExposure DurationIC50 (µM)Reference
A375Melanoma24h10.1 ± 2.9[1]
WM2664Melanoma24h6.2 ± 2.4[1]
HCT-116Colon CarcinomaNot Specified4.14 ± 1.2[1]
MDA-MB-468Breast AdenocarcinomaNot Specified3.67[1]
HepG2Hepatocellular CarcinomaNot Specified> 100[1]

Mechanism of Action and Signaling Pathways

8-Azaguanine functions as a fraudulent purine. Upon cellular uptake, it is metabolized by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) into 8-azaguanylate.[1][2] This fraudulent nucleotide is then incorporated into RNA, leading to the synthesis of dysfunctional RNA molecules, inhibition of protein synthesis, and subsequent cell cycle arrest and apoptosis.[1][3][4]

The induction of apoptosis by 8-Azaguanine is primarily mediated through the activation of the p53 tumor suppressor pathway .[1][3]

Pro_Apoptotic_Pathway_of_8_Azaguanine cluster_drug Cellular Stress cluster_p53 p53 Pathway Activation cluster_mito Mitochondrial Apoptosis cluster_caspase Caspase Cascade Drug 8-Azaguanine (Incorporation into RNA) p53 p53 Activation Drug->p53 Bax ↑ Bax (Pro-apoptotic) p53->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1. Signaling pathway of 8-Azaguanine-induced apoptosis.

Activated p53 alters the balance of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio. This triggers mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the mitochondria into the cytosol.[1] Cytochrome c then activates the initiator caspase-9, which in turn activates the executioner caspase-3, culminating in the systematic dismantling of the cell.[1]

Experimental Protocols

To assess the pro-apoptotic effects of guanosine analogs like 8-Azaguanine, standardized assays are critical. Below are detailed protocols for determining cell viability and quantifying apoptosis.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials :

    • 96-well cell culture plates

    • Test compound (e.g., 8-Azaguanine)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol :

    • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment : Treat cells with various concentrations of the test compound. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, 72 hours).

    • MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement : Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Quantification (Annexin V & Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A1 1. Seed & Culture Cells A2 2. Treat with Guanosine Analog A1->A2 A3 3. Harvest Cells (including supernatant) A2->A3 B1 4. Wash with PBS A3->B1 B2 5. Resuspend in 1X Annexin V Binding Buffer B1->B2 B3 6. Add Annexin V-FITC & Propidium Iodide (PI) B2->B3 B4 7. Incubate 15 min in the dark B3->B4 C1 8. Add Binding Buffer B4->C1 C2 9. Analyze by Flow Cytometry C1->C2

Figure 2. Experimental workflow for apoptosis detection via flow cytometry.

  • Materials :

    • Treated and control cells

    • Phosphate-Buffered Saline (PBS)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

    • Flow cytometer

  • Protocol :

    • Cell Collection : Harvest cells after treatment. For adherent cells, use trypsin and collect the supernatant to include any floating apoptotic cells.[5]

    • Washing : Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]

    • Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

      • Viable cells : Annexin V-negative and PI-negative.

      • Early apoptotic cells : Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

References

Safety Operating Guide

Proper Disposal Procedures for N1-Methylxylo-guanosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and disposal protocols for N1-Methylxylo-guanosine, ensuring the protection of laboratory personnel and environmental compliance. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical.

This compound is a nucleoside analog utilized in biomedical research, particularly in the study of RNA viruses[]. While instrumental in scientific discovery, it is crucial to handle and dispose of this compound with the appropriate precautions due to its potential hazards. Safety data sheets classify this compound as a substance that can cause skin and serious eye irritation, as well as respiratory irritation[2].

Hazard and Safety Information

Proper handling is the first step in safe disposal. The following table summarizes the key hazard information and recommended personal protective equipment (PPE) when handling this compound.

Hazard ClassificationGHS PictogramHazard StatementsRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)GHS07 (Warning)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationSafety glasses with side shields or goggles
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationUse in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA approved respirator may be necessary[3].

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved chemical waste disposal service. Do not dispose of this chemical down the drain or in regular solid waste[4]. The following protocol outlines the necessary steps for its safe disposal.

Experimental Protocol: Solid Chemical Waste Disposal of this compound

  • Containerization:

    • Place this compound waste into a designated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical.

    • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard pictograms (GHS07).

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents[3].

  • Waste Collection:

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and cleaning materials.

    • Dispose of all contaminated materials, including gloves and wipes, as hazardous waste in the same manner as the chemical itself.

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and local regulations.

Emergency Procedures

In case of accidental release or exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[4].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen[3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3].

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_handling Handling & Preparation cluster_storage Storage & Collection cluster_disposal Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place Waste in Labeled Hazardous Waste Container ppe->container seal Securely Seal Container container->seal store Store in Designated Hazardous Waste Area seal->store schedule Schedule Pickup with EHS or Approved Contractor store->schedule decontaminate Decontaminate Work Area & Dispose of Contaminated Materials schedule->decontaminate disposal Disposal via Approved Waste Plant schedule->disposal decontaminate->disposal document Document Waste Disposal disposal->document

Caption: Workflow for the safe disposal of this compound.

References

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